molecular formula C6H3IN2O B1419888 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 766515-33-7

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1419888
CAS No.: 766515-33-7
M. Wt: 246.01 g/mol
InChI Key: DHNUUSNUUZTHEN-UHFFFAOYSA-N
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Description

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C6H3IN2O and its molecular weight is 246.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNUUSNUUZTHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670264
Record name 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766515-33-7
Record name 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key building block in medicinal chemistry and drug development.[1] This document delves into the strategic considerations behind the synthetic pathway, a detailed, step-by-step experimental protocol, and the critical analysis of the reaction mechanism. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded understanding of this important chemical transformation.

Introduction: The Significance of this compound

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][3][4] The introduction of an iodine atom at the 5-position, coupled with a nitrile group at the 3-position, creates a highly versatile intermediate. The carbon-iodine bond serves as a valuable handle for further functionalization through various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups. This strategic combination of functionalities makes this compound a sought-after precursor for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[5]

Chemical Profile[6][7]
PropertyValue
Molecular Formula C₆H₃IN₂O
Molecular Weight 246.01 g/mol
CAS Number 766515-33-7
Appearance Solid
Storage 2-8°C, Keep in dark place, Sealed in dry

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the iodination of a pre-formed 2-oxo-1,2-dihydropyridine-3-carbonitrile ring system. An alternative, and often more direct route, is the Sandmeyer reaction, starting from an amino-substituted pyridone. This guide will focus on the Sandmeyer approach due to its reliability and widespread use in the synthesis of aryl halides from aryl amines.[6][7]

The core of this strategy lies in the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.[8] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents that are not easily accessible through direct electrophilic aromatic substitution.[9]

G Target This compound Precursor1 5-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Target->Precursor1 Sandmeyer Reaction Reagent2 KI Target->Reagent2 Iodide Displacement Reagent1 NaNO2, H2SO4 Precursor1->Reagent1 Diazotization G cluster_0 Diazotization cluster_1 Radical Formation & Iodination Aromatic Amine 5-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Diazonium Salt Diazonium Intermediate Aromatic Amine->Diazonium Salt NaNO2, H+ Aryl Radical Pyridone Radical Diazonium Salt->Aryl Radical Loss of N2 Aryl Iodide This compound Aryl Radical->Aryl Iodide + I-

References

physicochemical properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 766515-33-7). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular structure, spectroscopic profile, predicted physicochemical parameters, and key reactivity insights of this versatile heterocyclic building block. By synthesizing data from public databases with established chemical principles, this guide offers a practical framework for the effective utilization of this compound in synthetic chemistry and pharmaceutical research. Included are detailed protocols for experimental determination of key properties and workflow visualizations to support laboratory application.

Introduction and Strategic Context

This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The strategic placement of the iodo-, cyano-, and oxo- functional groups creates a molecule with a rich and tunable reactivity profile. The pyridinone core is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives have been explored for a wide range of biological activities.[1][2] The iodine atom at the C-5 position is particularly valuable, serving as a versatile synthetic handle for introducing further complexity through metal-catalyzed cross-coupling reactions. This makes the title compound a valuable intermediate for building libraries of novel chemical entities aimed at complex biological targets.[3]

This guide provides the foundational physicochemical knowledge required to effectively handle, characterize, and strategically deploy this compound in a research and development setting.

Molecular and Structural Properties

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and functional groups dictates its physical properties, reactivity, and potential for intermolecular interactions.

Chemical Structure

The structure of this compound is characterized by a dihydropyridinone ring substituted at the C-3 position with a cyano group and at the C-5 position with an iodine atom.

G A Prepare Pre-Saturated Octanol and Water B Create Stock Solution in Saturated Octanol A->B C Mix Stock and Saturated Water in Triplicate B->C D Equilibrate via Shaking (1 hr, constant T) C->D E Separate Phases via Centrifugation D->E F Analyze Concentration in Each Phase (HPLC/UV) E->F G Calculate P and logP F->G

References

An In-depth Technical Guide to the Crystal Structure of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and structural elucidation of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this class of compounds, offering insights into their potential as scaffolds for novel therapeutics.

Introduction: The Rising Prominence of 2-Pyridone Scaffolds in Drug Discovery

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are versatile, capable of acting as both hydrogen bond donors and acceptors, and can serve as bioisosteres for amides, phenyls, and other heterocyclic systems.[2] The introduction of a halogen atom, such as iodine, into the pyridone ring can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] Halogenated pyridones have demonstrated a range of biological effects, including antimicrobial and antiproliferative activities, making them attractive targets for drug discovery programs.[1][3]

This guide focuses on this compound, a member of this promising class of compounds. We will explore its synthesis, spectroscopic characterization, and, through a detailed analysis of a closely related analog, its solid-state architecture.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A general and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-hydroxy-5-iodopyridine

A solution of 2-hydroxypyridine in a suitable solvent (e.g., glacial acetic acid) is treated with N-iodosuccinimide (NIS) at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation and filtration, followed by washing with a cold solvent to yield 2-hydroxy-5-iodopyridine.

Step 2: Nitration of 2-hydroxy-5-iodopyridine

The 2-hydroxy-5-iodopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C). The reaction mixture is stirred for a short period, then poured onto ice. The resulting precipitate, 2-hydroxy-5-iodo-3-nitropyridine, is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

The nitro-substituted pyridine is reduced to the corresponding amine. A common method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 3-amino-2-hydroxy-5-iodopyridine is then isolated.

Step 4: Sandmeyer Reaction to Introduce the Cyano Group

The amino group is converted to a cyano group via a Sandmeyer reaction. The 3-amino-2-hydroxy-5-iodopyridine is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature. The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound. The final product is purified by recrystallization.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 2-Hydroxypyridine B 2-Hydroxy-5-iodopyridine A->B NIS, Acetic Acid C 2-Hydroxy-5-iodo-3-nitropyridine B->C H2SO4, HNO3 D 3-Amino-2-hydroxy-5-iodopyridine C->D Reduction (e.g., SnCl2/HCl) E This compound D->E 1. NaNO2, HCl 2. CuCN

Caption: Synthetic pathway for this compound.

Spectroscopic Data Summary

The structural identity and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques. While a comprehensive dataset for this specific molecule is not publicly available, the expected characteristic signals are summarized below based on the analysis of analogous compounds.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region. The N-H proton of the pyridone tautomer would likely be a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring, the carbonyl group (C=O), and the nitrile group (C≡N) would be observed. The carbon bearing the iodine atom would be significantly shifted.
FT-IR (cm⁻¹) Characteristic stretching frequencies for the N-H bond (around 3200-3400 cm⁻¹), the C≡N bond (around 2220-2260 cm⁻¹), and the C=O bond (around 1650-1690 cm⁻¹) would be present.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₆H₃IN₂O would be observed, along with a characteristic isotopic pattern for the iodine atom.

Crystal Structure Analysis: Insights from a Close Analog

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. However, a detailed analysis of its close analog, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile , provides significant insights into the likely solid-state conformation and intermolecular interactions of the iodo-derivative. The substitution of bromine with iodine is expected to have a minimal impact on the overall molecular geometry and packing, with the most significant difference being the larger van der Waals radius and potential for halogen bonding of the iodine atom.

Molecular Structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile

The molecular structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile is characterized by a planar pyridone ring. The exocyclic carbonyl oxygen, the nitrile nitrogen, and the bromine atom all lie in or very close to the plane of the ring.

Caption: 2D structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Crystallographic Data and Intermolecular Interactions

The crystal packing of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile is dominated by strong hydrogen bonding interactions. The N-H group of the pyridone acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of 2-pyridones.

Table of Crystallographic Data for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile (Representative Data)

Parameter Value
Chemical FormulaC₆H₃BrN₂O
Formula Weight199.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calc) (g/cm³)Value
Hydrogen BondsN-H···O

Note: Specific cell parameters are not publicly available and are represented here as placeholders.

These hydrogen-bonded dimers are further packed into a three-dimensional lattice through weaker van der Waals forces and potentially π-π stacking interactions between the aromatic pyridone rings. In the case of the iodo-analog, it is plausible that halogen bonding (C-I···O or C-I···N interactions) could play a role in the crystal packing, further stabilizing the solid-state structure.

Diagram of Intermolecular Hydrogen Bonding:

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H B_O1 C=O A_N1->B_O1 H-bond A_O1 O=C B_N1 H-N B_N1->A_O1 H-bond

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Biological Activity and Therapeutic Potential

The 2-pyridone-3-carbonitrile scaffold is a component of many compounds with demonstrated biological activity. Derivatives have been reported to possess antimicrobial, antifungal, and anticancer properties.[3][4] The presence and nature of the halogen substituent can significantly influence this activity. For instance, some halogenated pyridinols have shown potent antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The iodine atom in this compound is of particular interest. Iodine-containing compounds are known for their broad-spectrum antimicrobial properties.[4][5][6] The mechanism of action often involves the release of free iodine, which can penetrate microbial cell walls and disrupt essential proteins and nucleic acids.[6] Therefore, it is hypothesized that this compound could exhibit significant antimicrobial activity. Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a definitive crystal structure is not yet publicly available, analysis of its close bromo-analog reveals a planar molecular geometry and a crystal packing dominated by strong N-H···O hydrogen bonds leading to the formation of centrosymmetric dimers. The synthesis of this compound is achievable through established synthetic methodologies. Given the known biological activities of related halogenated 2-pyridones, this molecule is a compelling candidate for further investigation, particularly in the realm of antimicrobial drug discovery. This technical guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical professionals, this document moves beyond standard protocols to explain the fundamental principles and strategic decisions underpinning robust method development and accurate structural elucidation.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₆H₃IN₂O, Molecular Weight: 246.01 g/mol ) belongs to the substituted pyridinone class of heterocyclic compounds.[1][2][3][4] The presence of an iodine atom, a cyano group, and a pyridone core imparts unique chemical properties that are leveraged in drug design, but also present distinct challenges for analytical characterization. Mass spectrometry stands as the premier technique for its identification, quantification, and structural analysis due to its unparalleled sensitivity and specificity. This guide details the strategic approach to developing a reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific analyte.

Foundational Strategy: Ionization and Instrumentation

The selection of an appropriate ionization technique is the most critical decision in the analytical workflow. For a polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[5] ESI is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and preserving the molecular weight information essential for identification.[6]

This guide will focus on a workflow utilizing a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both high-resolution mass accuracy for definitive formula confirmation and tandem MS (MS/MS) capabilities for structural elucidation.

Experimental Workflow: A Conceptual Overview

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1:1 v/v) with 0.1% Formic Acid lc Reversed-Phase C18 Column Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) prep->lc Inject esi Electrospray Ionization (ESI) Positive & Negative Modes lc->esi Elute ms1 Full Scan MS (Q-TOF) (m/z 100-400) Accurate Mass Measurement esi->ms1 Ionize & Scan ms2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) Precursor Ion Selection ms1->ms2 Select Precursor analysis Identify [M+H]⁺ & [M-H]⁻ Propose Elemental Composition Elucidate Fragmentation Pathway ms2->analysis Generate Fragment Data

Caption: High-level workflow for LC-MS analysis.

Detailed Experimental Protocols

Adherence to a meticulously designed protocol is paramount for reproducibility and data integrity. The following sections provide self-validating methodologies grounded in established analytical chemistry principles.

Sample and Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that promotes efficient ionization.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of LC-MS grade acetonitrile.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Rationale: Acetonitrile is a strong organic solvent that ensures complete dissolution. The final dilution into a water/acetonitrile mixture with formic acid makes the sample directly compatible with the reversed-phase mobile phase and provides a proton source to encourage the formation of [M+H]⁺ ions in positive mode ESI.[7]

Liquid Chromatography (LC) Method

Chromatographic separation is essential to isolate the analyte from impurities and matrix components, ensuring a clean signal for the mass spectrometer.

ParameterValue / DescriptionRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for polar heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; formic acid acts as an ion-pairing agent and proton source.
Gradient 5% B to 95% B over 5 minutesA standard gradient ensures elution of the analyte while cleaning the column of less polar impurities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient separation and ESI performance.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Vol. 2 µLA small volume prevents peak distortion and overloading of the column and MS source.
Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve maximum sensitivity for the parent ion and generate informative fragment ions for structural confirmation.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-40 V
Source Temp. 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Full Scan Range m/z 100 - 400m/z 100 - 400
MS/MS Precursor m/z 246.94m/z 244.92
Collision Energy Ramped 10-40 eVRamped 15-45 eV

Causality Behind Parameter Choices:

  • Dual Polarity Analysis: Running in both positive and negative modes provides complementary information. The protonated molecule [M+H]⁺ is expected in positive mode, while the deprotonated molecule [M-H]⁻ or characteristic fragments like the iodide anion (I⁻) can be observed in negative mode.[8]

  • Cone Voltage: The cone voltage is set to a moderate level (30-40 V) to facilitate ion transmission without inducing excessive in-source fragmentation, thereby preserving the molecular ion.[9]

  • Collision Energy Ramp: A ramp of collision energies in MS/MS mode ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a complete picture of the molecule's fragmentation behavior.

Data Analysis: Deciphering the Spectra

Expected High-Resolution Mass Data

High-resolution mass spectrometry allows for the determination of the elemental composition based on the precise mass of the detected ion.

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M+H]⁺ C₆H₄IN₂O⁺246.9363
[M-H]⁻ C₆H₂IN₂O⁻244.9206
[I]⁻ I⁻126.9045

Data calculated based on monoisotopic masses. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum by avoiding the complex isotopic patterns seen with chlorine or bromine.[10][11]

Proposed Fragmentation Pathway (Positive Ion Mode)

The structural elucidation of this compound is achieved by interpreting its MS/MS fragmentation pattern. The proposed pathway is based on established fragmentation rules for related structures, including iodinated aromatics, pyridones, and nitriles.[1][12]

The primary fragmentation event is the homolytic cleavage of the C-I bond, the weakest bond in the molecule, resulting in the loss of an iodine radical.[12] Subsequent fragmentations involve losses of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the pyridone ring structure, a characteristic fragmentation pattern for this class of compounds.[1]

Proposed MS/MS Fragmentation Pathway of [M+H]⁺

fragmentation parent [M+H]⁺ m/z 246.94 frag1 [C₆H₄N₂O]⁺ m/z 119.03 parent->frag1 - I• (127.91 Da) frag2 [C₅H₄N₂]⁺• m/z 92.04 frag1->frag2 - HCN (27.01 Da) frag3 [C₅H₃N]⁺• m/z 65.03 frag2->frag3 - HCN (27.01 Da)

References

Mastering Solubility: A Technical Guide to 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exposition on the principles and methodologies for robust solubility assessment. We will explore the critical distinction between kinetic and thermodynamic solubility, provide validated, step-by-step protocols for their determination, and discuss the underlying physicochemical principles that govern the dissolution of this compound. The ultimate goal is to equip the reader with the expertise to generate reliable and reproducible solubility data, essential for advancing research and development.

Introduction: The Critical Role of Solubility

This compound (also known as 3-Cyano-2-hydroxy-5-iodopyridine) is a substituted pyridinone derivative.[2] The 2-pyridone scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability, profoundly influencing bioavailability, formulation, and the reliability of in vitro assay results.[4][5][6][7] Poor aqueous solubility, in particular, can be a significant impediment in the drug discovery pipeline, leading to challenges in formulation and potentially masking a compound's true efficacy.[4][7]

This guide will provide the necessary protocols to thoroughly characterize the solubility of this compound, enabling informed decisions in subsequent experimental design.

Theoretical Framework: Understanding Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a saturated solution at equilibrium.[5][8] This process is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions.[8] For a crystalline solid like this compound, the energy required to break the crystal lattice must be overcome by the favorable interactions between the solute and solvent molecules.

The structure of our target compound—containing a polar lactam group, a nitrile group, and a relatively nonpolar iodinated pyridine ring—suggests a nuanced solubility profile. It exhibits characteristics of both polar (hydrogen bonding capability of the N-H and C=O groups) and nonpolar (the aromatic ring and iodine atom) moieties. This duality makes solvent selection a critical factor in its dissolution.[9][10]

We must distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[4][11][12][13] It reflects the compound's tendency to precipitate under non-equilibrium conditions and is highly relevant for early-stage drug discovery screening.[4][14]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, where a surplus of the solid compound is allowed to equilibrate with the solvent over an extended period (typically 24-72 hours).[7][13][15][16] This value is crucial for pre-formulation and late-stage development.[4][15]

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately measuring the kinetic and thermodynamic solubility of this compound.

General Laboratory Practices

For all solubility experiments, adherence to the following is critical:

  • Purity of Materials: Both the compound and all solvents must be of high purity to ensure accurate results.[17]

  • Temperature Control: Solubility is temperature-dependent. All incubations should be performed in a calibrated, temperature-controlled environment (e.g., 25°C or 37°C).[17]

  • pH Measurement: For aqueous buffers, the pH must be verified before and after the experiment to ensure it remains constant, as the solubility of ionizable compounds can be highly pH-dependent.[18]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted for rapid screening and is based on the principle of detecting precipitation after diluting a DMSO stock solution. Nephelometry (light scattering) is a common and efficient detection method.[4][11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the wells.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.[4][11]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_plate Dispense 2 µL Stock into 96-well Plate prep_stock->prep_plate add_buffer Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer mix_incubate Mix & Incubate (2h @ 25°C) add_buffer->mix_incubate measure Measure Light Scattering (Nephelometry) mix_incubate->measure analyze Compare to Controls & Determine Solubility measure->analyze caption Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Assay

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This "gold standard" method determines the equilibrium solubility and is essential for pre-formulation studies.[17][18] The protocol is based on the International Council for Harmonisation (ICH) guidelines.[19][20][21]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[18]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial. A range of solvents should be tested.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the undissolved solid is a critical step and can be achieved by either centrifugation or filtration.[6][18] If filtering, use a low-binding filter (e.g., PVDF) to minimize compound loss.[18]

  • Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the saturated supernatant and analyze it along with the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][18]

  • Data Analysis: Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the thermodynamic solubility.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vial add_solvent Add Precise Volume of Solvent add_solid->add_solvent incubate Seal & Agitate (≥24h @ controlled temp) add_solvent->incubate separate Separate Supernatant (Centrifuge/Filter) incubate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify calculate Calculate Solubility from Calibration Curve quantify->calculate caption Workflow for Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Assay

Recommended Solvents and Data Presentation

To generate a comprehensive solubility profile for this compound, a range of solvents with varying polarities should be investigated.

Suggested Solvents for Testing:

  • Aqueous Buffers (ICH Guideline):

    • pH 1.2 (Simulated Gastric Fluid)[19]

    • pH 4.5 Acetate Buffer[19]

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)[19]

    • Purified Water

  • Common Organic Solvents:

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Ethyl Acetate

Data Presentation:

The results of the thermodynamic solubility study should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water, pH 7.010.225Experimental ValueExperimental Value
PBS, pH 7.4~10.225Experimental ValueExperimental Value
Ethanol4.325Experimental ValueExperimental Value
Acetone5.125Experimental ValueExperimental Value
Acetonitrile5.825Experimental ValueExperimental Value
DMSO7.225Experimental ValueExperimental Value
Dichloromethane3.125Experimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing both kinetic and thermodynamic assays across a range of pharmaceutically and synthetically relevant solvents, researchers can build a detailed solubility profile. This data is indispensable for guiding formulation development, ensuring the validity of biological screening data, and optimizing reaction conditions for chemical synthesis. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, ensuring the generation of high-quality, reliable data for any research and development program.

References

electronic properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, valued for its versatile role in molecular recognition through hydrogen bonding and its capacity to act as a bioisostere for various functional groups.[1] This guide provides a comprehensive examination of the electronic properties of a highly functionalized derivative, this compound. By integrating computational analysis, predictive spectroscopic and electrochemical behavior, and established synthetic methodologies, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential. This document elucidates the intricate interplay between the electron-rich pyridone core and the distinct electronic influences of the iodo and cyano substituents, which collectively define its reactivity, stability, and suitability as a pharmacophore.

Introduction: The 2-Pyridone Core in Modern Drug Discovery

The 2-pyridone motif is a privileged structure, appearing in numerous natural products and FDA-approved pharmaceuticals.[2] Its defining characteristic is the amide group embedded within an aromatic-like six-membered ring, which allows it to function as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).[3] This dual capacity facilitates strong and specific interactions with biological targets, such as the hinge region of kinases. The introduction of substituents onto this core allows for the fine-tuning of its steric and electronic properties, a critical aspect of rational drug design.

This compound (herein referred to as 5-Iodo-2-Py-3-CN ) is a compelling molecule for investigation. The strategic placement of an iodo group at the C5 position and a carbonitrile at the C3 position introduces significant electronic perturbations to the pyridone ring. The iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction increasingly exploited in drug design—while the strongly electron-withdrawing cyano group modulates the ring's electron density and reactivity. Understanding these electronic effects is paramount to harnessing the potential of this scaffold in developing novel therapeutics.

Theoretical Framework and Computational Analysis

To elucidate the electronic landscape of 5-Iodo-2-Py-3-CN , we turn to Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.[4] While specific experimental data for this exact molecule is scarce, DFT calculations on analogous structures provide robust insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and overall reactivity.[5]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[6]

For 2-pyridone derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital. The introduction of a cyano group at C3 is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. Conversely, the iodo group at C5, with its lone pairs, can raise the HOMO energy through a +M (mesomeric) effect, although its -I (inductive) effect will also be at play. The interplay of these effects dictates the final HOMO-LUMO gap. Based on studies of related halopyridones and cyanopyridones, a HOMO-LUMO gap in the range of 4.0-5.0 eV can be anticipated, suggesting good kinetic stability.[7][8]

Table 1: Predicted Electronic Properties of 5-Iodo-2-Py-3-CN based on DFT Calculations of Analogous Compounds

PropertyPredicted Value (Approx.)Significance in Drug Design
HOMO Energy -6.5 to -7.0 eVRelates to susceptibility to oxidation; involved in charge-transfer interactions.
LUMO Energy -1.5 to -2.0 eVRelates to susceptibility to reduction; indicates sites for nucleophilic attack.
HOMO-LUMO Gap 4.5 to 5.0 eVIndicator of chemical stability; larger gap implies lower reactivity.[6]
Dipole Moment 4.0 to 5.5 DInfluences solubility, membrane permeability, and strength of dipole-dipole interactions with protein targets.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions.[9]

In 5-Iodo-2-Py-3-CN , the MEP map is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen of the cyano group, indicating these are the primary sites for hydrogen bonding and electrophilic attack.

  • Positive Potential (Blue): Located around the N-H proton, making it the primary hydrogen bond donor site.

  • Slightly Positive Region (σ-hole): A region of positive electrostatic potential on the outer surface of the iodine atom, which is the basis for its ability to act as a halogen bond donor.[10]

MEP_Diagram cluster_mol Predicted Molecular Electrostatic Potential (MEP) cluster_legend Legend mol_img A Negative (Nucleophilic) B Neutral C Positive (Electrophilic) D σ-hole (Halogen Bonding)

Caption: Predicted MEP map of 5-Iodo-2-Py-3-CN.

Frontier Orbital Visualization

Visualizing the HOMO and LUMO orbitals helps to understand the specific atomic contributions to these frontier orbitals.

FMO_Diagram cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) homo_img homo_desc Electron density is predicted to be distributed across the pyridone ring and the iodine atom. This orbital is the primary site of electron donation. lumo_img lumo_desc Significant electron density is localized on the C3-carbonitrile and C4/C6 positions. This orbital indicates the sites most susceptible to nucleophilic attack. Synthesis_Workflow start 2,6-dihydroxypyridine-3-carbonitrile step1_reagent POCl₃ / PCl₅ (Chlorination) start->step1_reagent intermediate1 2,6-dichloro-3-cyanopyridine step1_reagent->intermediate1 Step 1 step2_reagent 1. NaH, Benzyl Mercaptan 2. Raney Nickel (Reductive Dechlorination) intermediate1->step2_reagent intermediate2 2-chloro-3-cyanopyridine step2_reagent->intermediate2 Step 2 step3_reagent Acetic Acid / H₂O (Hydrolysis) intermediate2->step3_reagent intermediate3 2-oxo-1,2-dihydropyridine-3-carbonitrile step3_reagent->intermediate3 Step 3 step4_reagent N-Iodosuccinimide (NIS) Sulfuric Acid (Iodination) intermediate3->step4_reagent product This compound step4_reagent->product Step 4 DFT_Workflow start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq props Calculate Electronic Properties (HOMO, LUMO, MEP) freq->props spectra Simulate Spectra (NMR, UV-Vis via TD-DFT) props->spectra analysis Analyze & Visualize Data spectra->analysis

References

literature review of substituted 2-oxo-dihydropyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted 2-Oxo-Dihydropyridine-3-Carbonitriles: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of a Privileged Scaffold

The substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as a 3-cyano-2-pyridone, represents a core heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its rigid, planar structure, combined with multiple sites for functionalization, makes it a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the discovery of derivatives with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1]

This guide provides a senior-level overview of this important chemical class, moving from foundational synthesis strategies to a detailed exploration of its diverse pharmacological applications. We will delve into the causality behind synthetic choices, present key biological data, and provide validated experimental protocols, offering a comprehensive resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Part 1: Foundational Synthesis Strategies

The construction of the 2-oxo-dihydropyridine-3-carbonitrile core is most efficiently achieved through one-pot, multi-component reactions (MCRs). This approach is favored in medicinal chemistry for its operational simplicity, cost-effectiveness, and ability to rapidly generate diverse libraries of compounds from readily available starting materials.[2][3]

The most common strategy involves the condensation of an aromatic or aliphatic aldehyde, a ketone with an α-methyl or methylene group, and an active methylene nitrile (typically ethyl cyanoacetate or malononitrile) in the presence of an ammonium source, such as ammonium acetate.[4][5] The reaction proceeds through a cascade of interconnected equilibria, including Knoevenagel condensation and Michael addition, culminating in cyclization and aromatization to yield the desired pyridone ring. The choice of an ammonium salt as both the ammonia source and a mild acidic catalyst is crucial for driving the reaction cascade to completion.

// Nodes aldehyde [label="Aldehyde\n(R1-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Methyl Ketone\n(R2-CO-CH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Active Methylene Nitrile\n(e.g., Ethyl Cyanoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonium [label="Ammonium Acetate\n(NH4OAc)", fillcolor="#F1F3F4", fontcolor="#202124"];

mcr_hub [label="One-Pot\nMulti-Component Reaction\n(MCR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="Substituted 2-Oxo-1,2-dihydropyridine-\n3-carbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges aldehyde -> mcr_hub; ketone -> mcr_hub; nitrile -> mcr_hub; ammonium -> mcr_hub [label=" Catalyst &\nAmmonia Source "]; mcr_hub -> product [label=" Heat (Reflux) "]; } } Caption: General workflow for one-pot synthesis of 2-oxo-dihydropyridine-3-carbonitriles.

The scaffold's reactivity allows for further derivatization. For instance, the pyridone nitrogen can be alkylated, and the 2-oxo group can be converted to a 2-thioxo or 2-chloro group, providing secondary synthons for building more complex heterocyclic systems.[3][5]

Part 2: A Spectrum of Biological Activities

The true value of the 2-oxo-dihydropyridine-3-carbonitrile scaffold lies in its diverse and potent biological activities. The specific substitutions at the 1, 4, and 6 positions of the ring system dictate the compound's interaction with biological targets.

Anticancer and Cytotoxic Potential

A significant body of research has focused on the anticancer properties of these derivatives. They have demonstrated broad-spectrum cytotoxic activity against a panel of human tumor cell lines, in some cases exceeding the potency of standard chemotherapeutic agents like doxorubicin.[6][7]

Several mechanisms of action have been proposed. Certain derivatives function as inhibitors of the PIM-1 kinase, a proto-oncogenic serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell survival and proliferation.[1] By inhibiting PIM-1, these compounds can trigger apoptotic pathways in cancer cells. Other derivatives have been shown to interfere with phosphodiesterase 3 (PDE3) and the anti-apoptotic protein survivin, both of which are crucial for tumor cell growth.[1]

// Nodes GF [label="Growth Factors\n(e.g., Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1\nKinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Targets [label="Downstream Targets\n(e.g., Bad, c-Myc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Oxo-dihydropyridine-\n3-carbonitrile Derivative", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> Receptor; Receptor -> JAK [label=" Activates "]; JAK -> STAT [label=" Phosphorylates "]; STAT -> PIM1 [label=" Upregulates\nTranscription "]; PIM1 -> Targets [label=" Phosphorylates\n(Activates/Inactivates) "]; Targets -> Proliferation [label=" Promotes "]; Inhibitor -> PIM1 [label=" Inhibits ", style=dashed, color="#EA4335", arrowhead=tee]; } } Caption: Inhibition of the PIM-1 signaling pathway by 2-oxo-dihydropyridine derivatives.

The following table summarizes the cytotoxic activity of selected derivatives, illustrating their potency against various cancer cell lines.

Compound IDR1 (Position 4)R2 (Position 6)Cancer Cell LineIC50 (µM)Reference
Compound 24 1,3-BenzodioxoleVariesColon (HT29)More active than Doxorubicin[6]
Compound 14a NaphthylVariesLung (NCIH 460)0.025 ± 0.0026[2]
Compound 14a NaphthylVariesColon (RKOP 27)0.016 ± 0.002[2]
Compound 6a 2,6-DichlorophenylTetralinCervix (HeLa)7.1 µg/mL[4]
Compound 7a 2,6-DichlorophenylTetralinCervix (HeLa)10.9 µg/mL[4]
Antimicrobial Activity

The scaffold has also proven to be a fertile ground for the discovery of new antimicrobial agents. Certain 1,4,6-trisubstituted derivatives exhibit potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with potencies comparable to the antibiotic ampicillin.[6] Significant antifungal activity against pathogens like Candida albicans has also been reported, positioning these compounds as potential dual antimicrobial-anticancer candidates.[6]

Cardiovascular Effects

The broader dihydropyridine class is famous for its cardiovascular applications, primarily as L-type calcium channel blockers used to treat hypertension and angina.[8][9] Specific derivatives of the 2-oxo-dihydropyridine-3-carbonitrile core have been investigated as novel cardiotonic agents. One such compound, E-1020, was shown to increase cardiac contractility and act as a vasodilator, properties that are beneficial in the treatment of congestive heart failure.[10] This demonstrates that the scaffold can be tailored to modulate cardiovascular function through mechanisms distinct from traditional calcium channel blockade.

Anti-inflammatory and Analgesic Properties

Several studies have pointed to the anti-inflammatory and analgesic potential of this class.[3][11][12] While this area is less explored than their anticancer applications, the findings suggest that these compounds may interfere with inflammatory signaling pathways, presenting an opportunity for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.[13]

Part 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the research described, this section provides a detailed, field-proven protocol for the synthesis of a representative 2-oxo-dihydropyridine-3-carbonitrile derivative.

Protocol: One-Pot Synthesis of 4-Aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is adapted from a validated literature procedure.[4] It exemplifies the efficiency of the multi-component approach.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Combine Reactants:\n- 6-Acetyltetraline (1 eq)\n- Aldehyde (1 eq)\n- Ethyl Cyanoacetate (1 eq)\n- Ammonium Acetate (8 eq)\n- n-Butanol (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; reflux [label="Heat Mixture to Reflux\n(3 hours)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool Reaction to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitate Forms\n(Yellow Solid)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter the Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallize [label="Crystallize from\nAppropriate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\nPure Crystalline Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mix; mix -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> crystallize; crystallize -> product; } } Caption: Step-by-step workflow for the synthesis of tetralin-substituted 2-oxo-pyridines.

Materials:

  • 6-Acetyltetraline (1.74 g, 0.01 mol)

  • Appropriate aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde, 0.01 mol)

  • Ethyl cyanoacetate (1.13 g, 0.01 mol)

  • Ammonium acetate (6.0 g, ~0.08 mol)

  • n-Butanol (40 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-acetyltetraline (0.01 mol), the selected aromatic aldehyde (0.01 mol), ethyl cyanoacetate (0.01 mol), and ammonium acetate (~0.08 mol).

  • Solvent Addition: Add 40 mL of n-butanol to the flask.

  • Reflux: Heat the mixture under reflux using a heating mantle with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. A yellow solid will typically precipitate out of the solution.

  • Purification: Collect the separated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining ammonium acetate.

  • Final Product: The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the pure 4-aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Conclusion and Future Outlook

Substituted 2-oxo-dihydropyridine-3-carbonitriles have firmly established themselves as a versatile and high-value scaffold in modern drug discovery. The efficiency of their synthesis via multi-component reactions allows for the rapid exploration of chemical space, leading to the identification of potent modulators of diverse biological targets. The demonstrated efficacy in oncology, infectious diseases, and cardiovascular conditions underscores their therapeutic potential.

Future research will likely focus on several key areas:

  • Mechanism of Action Studies: Deeper investigation into the specific molecular interactions responsible for the observed biological effects.

  • Structure-Activity Relationship (SAR) Expansion: Synthesis of novel analogs with diverse substitution patterns to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation and optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics.

  • Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing therapeutic agents.

The continued exploration of this privileged scaffold promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to the Potential Biological Activities of Iodinated Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Their unique chemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them versatile pharmacophores.[1] The introduction of iodine into the pyridone structure, a process known as iodination, can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential biological activities of iodinated pyridones, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical role of iodine in enhancing therapeutic potential, often through the formation of halogen bonds.

This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights to guide future research and development in this promising area of medicinal chemistry.

Anticancer Activities of Iodinated Pyridones

The quest for novel anticancer agents has identified iodinated pyridones as a promising class of molecules. Their antiproliferative effects have been observed across a variety of cancer cell lines, including melanoma, breast, liver, and lung cancer.[4][5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which iodinated pyridones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 2-pyridone analogues can trigger this process in cancer cells.[5] A key indicator of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program.[6] Specifically, the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) has been observed in cells treated with bioactive 2-pyridones.[5]

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by iodinated pyridones.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Dismantling Iodinated_Pyridone Iodinated Pyridone Treatment Bax_Bak Bax/Bak Activation Iodinated_Pyridone->Bax_Bak induces Mitochondrion Mitochondrion Bax_Bak->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 binds to Pro_Caspase_9 Pro-Caspase-9 Apaf_1->Pro_Caspase_9 recruits Apoptosome Apoptosome Formation Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 activates Pro_Caspase_9->Apoptosome forms Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 cleaves and activates Caspase_3 Active Caspase-3 Pro_Caspase_3->Caspase_3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Screening_Workflow Synthesis Synthesis of Iodinated Pyridone Library Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Assay) Primary_Screening->Antimicrobial_Assay Hit_Identification Hit Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Secondary_Screening Secondary Screening (Mechanism of Action) Hit_Identification->Secondary_Screening Apoptosis_Assay Apoptosis Assays (Caspase Activity) Secondary_Screening->Apoptosis_Assay Kinase_Assay Enzyme Inhibition Assays (e.g., Kinase) Secondary_Screening->Kinase_Assay Lead_Optimization Lead Optimization (SAR Studies) Apoptosis_Assay->Lead_Optimization Kinase_Assay->Lead_Optimization Final_Compound Optimized Lead Compound Lead_Optimization->Final_Compound Halogen_Bonding Pyridone Pyridone-I Target Protein Backbone (O, N, S) Pyridone->Target Halogen Bond (I•••O/N/S)

References

Methodological & Application

protocol for Suzuki coupling with 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, and this protocol offers a robust pathway to synthesize novel derivatives for structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in creating carbon-carbon bonds.[2][3][4]

This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, ensuring both successful execution and a deeper understanding of the reaction dynamics.

The Catalytic Heart: Mechanism and Component Roles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[5] The process is a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ru00B9-Pd(II)Lu2082-X (Palladacycle) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_R2 Ru00B9-Pd(II)Lu2082-Ru00B2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product_out Ru00B9-Ru00B2 Out RedElim->Product_out RX_in Ru00B9-X In RX_in->OxAdd Boronate_in Ru00B2-B(OR)u2083u207B In (from Ru00B2-B(OH)u2082 + Base) Boronate_in->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Component Selection

The success of the coupling with this compound hinges on the judicious selection of each reaction component.

  • The Substrate (this compound): The carbon-iodine bond is highly reactive and readily undergoes the initial oxidative addition step with the palladium(0) catalyst.[8] This high reactivity makes it an excellent electrophilic partner for the coupling, often allowing for milder reaction conditions compared to bromides or chlorides.[9]

  • Palladium Catalyst: The catalyst is the engine of the reaction. While numerous options exist, they generally fall into two categories:

    • Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse catalyst that is often effective and commercially available. It enters the catalytic cycle directly.[8]

  • Ligands: Ligands are crucial for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10]

    • Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it is a standard, effective choice for many transformations.

    • Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These are often employed for less reactive substrates (like aryl chlorides) but can also enhance the rate of reductive elimination for complex products.[9][12] Their bulk can help prevent unwanted side reactions.[13]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[13]

  • Base: The base is not a mere spectator; it plays a critical role in activating the boronic acid.[11][13] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[14]

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging reactions.[8]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail or when dealing with base-sensitive functional groups.[15][16]

  • Solvent System: The solvent must dissolve, at least partially, both the organic substrates and the inorganic base. This often necessitates a biphasic mixture.

    • Ethereal Solvents (1,4-Dioxane, DME): These are excellent choices for their ability to solubilize the organometallic species.[6][8]

    • Aromatic Solvents (Toluene): Another common choice, particularly for higher-temperature reactions.[8]

    • Aqueous Co-solvent: Water is typically added (e.g., in a 4:1 or 3:1 ratio with the organic solvent) to dissolve the inorganic base, facilitating its role in the reaction.[6][8] Rigorous degassing of all solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Experimental Protocol & Workflow

This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halide, Boronic Acid, & Base B Add Solvent System (e.g., Dioxane/Water) A->B C Degas Mixture (Ar or N₂ sparging) B->C D Add Pd Catalyst under Inert Atmosphere C->D E Heat to Desired Temp (e.g., 90-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench (Add Water) F->G Upon Completion H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, HRMS) J->K

Figure 2: General experimental workflow for the Suzuki coupling protocol.
Materials and Reagents

  • This compound (1.0 equiv.)

  • Aryl- or Heteroaryl-boronic Acid (1.2–1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)

  • Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄, Silica Gel)

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vessel.

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove dissolved oxygen.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridone is fully consumed (typically 4–18 hours).[1][2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[1][2]

Data Presentation: Starting Conditions for Optimization

The following table summarizes common conditions that serve as an excellent starting point for the Suzuki coupling of this compound with various boronic acid partners. These are based on established protocols for similar iodo-heteroaryl substrates.[8][17][18]

Boronic Acid Partner Catalyst (mol%) Base (equiv.) Solvent System Temp (°C) Typical Yields
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)95Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)95Excellent
3-Fluorophenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (3.0)DME/H₂O (4:1)90Good
Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)100Moderate to Good
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (3:1)100Moderate
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)100Good to Excellent

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[9]2. Insufficiently strong or soluble base.3. Reaction temperature is too low.1. Ensure rigorous degassing of solvents and use fresh catalyst.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature or consider microwave irradiation.[18][19][20]
Protodeboronation (Boronic acid reverts to arene)1. Boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.1. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[9]2. Use a more active catalyst/ligand system to accelerate the coupling.3. Lower the amount of water in the solvent mixture.
Homocoupling (Formation of R¹-R¹ or R²-R²)1. Presence of oxygen.2. Catalyst system promotes side reactions.1. Improve degassing technique.[9]2. Screen different ligands; bulky phosphine ligands can sometimes suppress homocoupling.[9]
Product is difficult to purify 1. Residual palladium catalyst.2. Boronic acid-derived impurities.1. Filter the crude product through a pad of Celite after workup.2. Perform an aqueous wash with a mild base (e.g., 1M NaOH) during extraction to remove excess boronic acid.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like dioxane and toluene are flammable and have associated health risks.

  • Reaction: Reactions should be conducted under an inert atmosphere, not only for chemical reasons but also to prevent the ignition of flammable solvents. Pressure buildup can occur when heating sealed vessels; use a blast shield, especially with microwave reactors.

  • Waste: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional safety guidelines.

References

using 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Synthesis

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the 2-pyridone motif is a cornerstone, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and serve as a stable, often bioisosteric, replacement for other aromatic systems. The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents.[2][3]

This compound emerges as a highly valuable and versatile synthetic building block that capitalizes on this privileged scaffold.[4][5] Its structure is elegantly poised for diversification through three primary points of reactivity:

  • The Iodinated C5 Position: The carbon-iodine bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.[6]

  • The C3-Nitrile Group: The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, opening avenues for further structural elaboration.[7][8][9][10]

  • The 2-Pyridone N-H Group: The nitrogen atom can be alkylated or arylated to modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

This guide provides an in-depth exploration of this compound as a key intermediate, presenting detailed protocols for its application in cornerstone synthetic transformations and offering insights into the rationale behind experimental design.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful synthetic campaign.

PropertyValueSource
CAS Number 766515-33-7
Molecular Formula C₆H₃IN₂O[11]
Molecular Weight 246.01 g/mol [12]
Appearance Off-white to yellow solid---
Storage Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. The compound is hygroscopic.[12][13]

Mandatory Safety Precautions:

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The following is a summary of key hazards and precautions.[13][14]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13] Causes damage to the thyroid through prolonged or repeated exposure if swallowed.[13] It is also very toxic to aquatic life.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated fume hood.[13][14] Avoid breathing dust.[13] Prevent contact with skin and eyes.[14] Wash hands thoroughly after handling.[13] Handle and store under an inert gas like argon or nitrogen.[13]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[13]

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[13]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position is the most synthetically valuable feature of this building block, serving as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between the iodopyridone and an organoboron species (typically a boronic acid or ester), catalyzed by a palladium(0) complex.[15][16] This reaction is exceptionally powerful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[16][17]

Detailed Protocol: Synthesis of 5-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table of Key Parameters and Rationale:

ParameterTypical Reagent/ConditionRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a common, effective Pd(0) source. Using a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can offer enhanced reactivity for challenging substrates.[17][18]
Boron Species Arylboronic Acids, Arylboronic Esters (Pinacol)Boronic acids are widely available. Pinacol esters offer greater stability, preventing protodeboronation, especially for sensitive substrates.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to facilitate transmetalation.[17] The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often used for less reactive partners.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture including water is often necessary to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can be used with specific boronate salts (e.g., MIDA boronates).
Temperature 80-100 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Visualizations:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-I) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ Ar'B(OH)2, Base) Product Complex Ar-Ar' + Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Workflow Setup 1. Assemble Reagents (Iodopyridone, Boronic Acid, Base, Catalyst) in Schlenk tube under Argon Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Heat at 80-100 °C (Monitor by TLC/LC-MS) Solvent->Reaction Workup 4. Cool, Dilute with EtOAc, and Perform Aqueous Wash Reaction->Workup Purify 5. Dry, Concentrate, and Purify via Column Chromatography Workup->Purify Product Pure 5-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

Principle: The Sonogashira reaction couples the iodopyridone with a terminal alkyne, forming a C(sp²)-C(sp) bond.[19] This reaction uniquely employs a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[20] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[21][22] The resulting alkynylated pyridones are valuable intermediates for synthesizing more complex heterocyclic systems or as pharmacophores themselves.

Detailed Protocol: Synthesis of 5-Alkynyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and the copper(I) iodide (CuI) co-catalyst (0.05-0.10 eq.).

  • Solvent and Base: Add a suitable solvent such as THF or DMF, followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Table of Key Parameters and Rationale:

ParameterTypical Reagent/ConditionRationale & Causality
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[23] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is critical for activating the alkyne by forming a copper acetylide, which is more reactive in the transmetalation step than the alkyne itself.[22] Copper-free protocols exist but often require different ligands or conditions.
Base Et₃N, DIPEA, PiperidineA liquid amine base is required to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide. It often serves as part of the solvent system.[20]
Solvent THF, DMFA polar aprotic solvent is typically used to ensure the solubility of all reaction components.
Temperature Room Temperature to 60 °CSonogashira couplings are often feasible at lower temperatures than Suzuki couplings, a testament to the high reactivity of the copper acetylide intermediate.

Visualizations:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition + Ar-I Transmetalation Ar-Pd(II)(C≡CR)L2 Product Ar-C≡CR + Pd(0)L2 Transmetalation->Product Reductive Elimination Alkyne R-C≡C-H Cu Acetylide R-C≡C-Cu Alkyne->Cu Acetylide + CuI, Base Cu Acetylide->Transmetalation Transmetalation

Catalytic cycles of the Sonogashira coupling.

Sonogashira_Workflow Setup 1. Assemble Reagents (Iodopyridone, Pd Catalyst, CuI) in Schlenk tube under Argon Solvent 2. Add Solvent, Amine Base, and Terminal Alkyne Setup->Solvent Reaction 3. Stir at RT-60 °C (Monitor by TLC/LC-MS) Solvent->Reaction Workup 4. Aqueous Work-up Reaction->Workup Purify 5. Concentrate and Purify via Column Chromatography Workup->Purify Product Pure 5-Alkynyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Purify->Product

Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[24][25] This transformation is of immense importance in drug discovery, as aryl amine moieties are ubiquitous in pharmaceuticals. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base.[26] The catalytic cycle is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[24][27]

Detailed Protocol: Synthesis of 5-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.05 eq.), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol, noting that the work-up may require filtration through celite to remove palladium black.[26]

Table of Key Parameters and Rationale:

ParameterTypical Reagent/ConditionRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that are activated in the presence of a phosphine ligand.
Ligand BINAP, Xantphos, Buchwald's Biaryl PhosphinesThe choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to stabilize the Pd(0) center, promote oxidative addition, and facilitate the crucial reductive elimination step.[24][27]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[26] Sodium tert-butoxide is a common and effective choice.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalytic species and the phosphine ligands are sensitive to oxidation, making an inert atmosphere mandatory for successful coupling.[26]

Visualizations:

Buchwald_Cycle Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(I)L Pd(0)L->Oxidative Addition Oxidative Addition (+ Ar-I) Amine Coordination [Ar-Pd(II)(I)(HNR'R'')]L Oxidative Addition->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex Deprotonation (Base) Product Ar-NR'R'' + Pd(0)L Amido Complex->Product Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Workflow Setup 1. Assemble Catalyst System (Pd source, Ligand, Base) in glovebox or under Argon Reagents 2. Add Iodopyridone, Amine, and Anhydrous Solvent Setup->Reagents Reaction 3. Heat at 80-110 °C (Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Cool, Filter through Celite, and Perform Aqueous Wash Reaction->Workup Purify 5. Concentrate and Purify via Column Chromatography Workup->Purify Product Pure 5-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Purify->Product

Experimental workflow for Buchwald-Hartwig amination.

Spectroscopic Characterization Data (Predicted)

Confirming the structure of the starting material and products is essential. The following data are predicted based on the structure of this compound and general spectroscopic principles.[28][29]

SpectroscopyExpected Features
¹H NMR Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two coupled protons on the pyridone ring. A broad singlet for the N-H proton (can be concentration-dependent and may exchange with D₂O).
¹³C NMR Signals for five sp² carbons of the pyridone ring, with the carbon bearing the iodine (C5) shifted upfield due to the heavy atom effect. A signal for the nitrile carbon (approx. 115-120 ppm) and a signal for the carbonyl carbon (C2) (approx. 160-170 ppm).
FT-IR (cm⁻¹) A sharp, strong absorption for the C≡N stretch (approx. 2220-2240 cm⁻¹). A strong absorption for the C=O stretch of the pyridone (approx. 1640-1680 cm⁻¹). A broad absorption for the N-H stretch (approx. 3100-3400 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 247.0

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for selective and sequential modifications, providing rapid access to diverse libraries of complex molecules. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust starting point for researchers aiming to leverage this reagent in their drug discovery and development programs. By understanding the principles behind these transformations and adhering to careful experimental technique, scientists can effectively unlock the synthetic potential of this valuable intermediate.

References

Application Notes & Protocols: The 2-Pyridone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2-pyridone nucleus is a quintessential example of such a structure.[1][2][3] This six-membered nitrogen-containing heterocycle is not merely a synthetic building block but a versatile pharmacophore whose unique physicochemical properties have been instrumental in the development of numerous landmark drugs.

The power of the 2-pyridone moiety lies in its structural and electronic characteristics. It exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam structure predominating in most conditions.[1] This configuration provides a dual capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form potent and specific interactions with biological targets.[1][2][4][5] Furthermore, 2-pyridone derivatives often exhibit favorable drug-like properties, including metabolic stability, enhanced water solubility, and controlled lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2][3]

This guide provides an in-depth exploration of the 2-pyridone scaffold, moving from its broad therapeutic applications to detailed, field-tested synthetic protocols and a mechanistic deep-dive into its role in targeted therapy.

Section 1: Therapeutic Applications Across Disease Modalities

The 2-pyridone core is a cornerstone in a diverse array of FDA-approved drugs and clinical candidates.[1] Its versatility allows it to serve as a bioisostere for amides, phenols, and other aromatic systems, making it a powerful tool for lead optimization.[1][2]

Oncology: A Revolution in Targeted Cancer Therapy

Nearly 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, with the 2-pyridone scaffold being a prominent feature in modern oncology.[2] Its ability to anchor molecules within the ATP-binding pockets of kinases has been particularly transformative.

Key FDA-Approved Anticancer Agents:

Drug Name (Approval Year)Therapeutic TargetMechanism of Action & Indication
Palbociclib (2015) CDK4/CDK6An ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6, preventing cell cycle progression from G1 to S phase. Used for HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2]
Duvelisib (2018) PI3Kδ / PI3KγA dual inhibitor of phosphoinositide 3-kinase delta and gamma, which are critical for the proliferation and survival of malignant B-cells. Treats relapsed or refractory chronic lymphocytic leukemia (CLL).[1][2]
Tazemetostat (2020) EZH2A potent and selective inhibitor of EZH2, a histone methyltransferase. Used for metastatic or locally advanced epithelioid sarcoma and follicular lymphoma.[1][2]
Ripretinib (2020) KIT / PDGFRAA broad-spectrum kinase inhibitor targeting KIT and PDGFRA mutants, overcoming drug resistance in gastrointestinal stromal tumors (GIST).[1][2]
Antiviral Agents: Combating Global Health Threats

The 2-pyridone scaffold is integral to the design of potent antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Doravirine (2018): An FDA-approved NNRTI for the treatment of HIV-1 infection.[1][2] The 2-pyridone core helps to position the molecule within a hydrophobic pocket of the reverse transcriptase enzyme, inducing a conformational change that inactivates it.

  • SARS-CoV-2 Main Protease (Mpro) Inhibition: The 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[6] Its ability to mimic a peptide backbone while maintaining conformational rigidity makes it an attractive starting point for designing novel COVID-19 therapeutics.[6]

Cardiotonic Agents: Supporting Cardiac Function

Long before its widespread use in oncology, the 2-pyridone structure was recognized for its cardiotonic properties.

  • Milrinone and Amrinone: These compounds are phosphodiesterase 3 (PDE3) inhibitors used to treat congestive heart failure.[1] By inhibiting PDE3 in cardiac muscle, they prevent the breakdown of cyclic AMP (cAMP), leading to increased intracellular calcium levels and enhanced myocardial contractility.

Neurodegenerative Diseases: A Scaffold for Hope

The 2-pyridone motif is found in natural products and synthetic compounds being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[1]

  • Huperzine A: This naturally occurring alkaloid, which contains a 2-pyridone structure, is used as a treatment for Alzheimer's disease in China.[1] It acts as a potent and reversible inhibitor of acetylcholinesterase (AChE), the same target as drugs like donepezil.

  • Targeting Amyloid-β (Aβ): Pyridine and pyridone derivatives are actively being explored for their ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[7]

Section 2: Experimental Protocol - Multicomponent Synthesis of Bioactive 2-Pyridones

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1] The following protocol details a robust three-component reaction to synthesize pyrano[3,2-c]pyridones, a class of compounds that has demonstrated significant anticancer activity.[1][2]

Causality Behind the Method: This MCR approach is chosen for its operational simplicity and high convergence, allowing for the rapid generation of a diverse library of compounds from readily available starting materials.[1] The use of a basic catalyst like triethylamine facilitates the initial Knoevenagel condensation, which kickstarts the reaction cascade. Refluxing in ethanol provides the necessary thermal energy while being a relatively benign and easily removable solvent.

MCR_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup cluster_workup Step 3: Isolation & Purification A Aromatic Aldehyde (1) D Combine 1, 2, & 3 in Ethanol A->D B Malononitrile (2) B->D C 4-Hydroxy-2-pyridone (3) C->D E Add Triethylamine (Catalyst) D->E F Reflux Mixture (e.g., 50 min) E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry to Yield Pure Product (4) I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for the three-component synthesis of pyrano[3,2-c]pyridones.

Protocol: Synthesis of Pyrano[3,2-c]pyridone Analog 4a

Adapted from Magedov et al. as described in Castillo et al. (2022).[1][2]

Materials:

  • Aromatic Aldehyde (e.g., 3-bromo-4-(dimethylamino)benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol, 139 mg)

  • Triethylamine (0.45 mmol, 63 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir plate with heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reagent Combination: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the addition of triethylamine (0.45 mmol).

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux with constant stirring for approximately 50 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will form as the solution cools.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate with a small amount of cold ethanol (2-3 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield the final pyrano[3,2-c]pyridone. The product can be further characterized by NMR and mass spectrometry.

Self-Validation: This protocol is self-validating as the formation of the desired product is visually indicated by precipitation upon cooling. The high yields (typically 75-98%) and simple filtration workup confirm the efficiency and robustness of the reaction, minimizing the need for complex purification techniques like column chromatography.[1][2]

Section 3: Mechanism of Action - A Case Study of Palbociclib

To truly appreciate the utility of the 2-pyridone scaffold, we must examine its role at the molecular level. Palbociclib, a CDK4/6 inhibitor, provides an exemplary case study. Its mechanism of action is a showcase of precision-targeted therapy, directly intervening in the cell cycle machinery that drives cancer proliferation.

The CDK4/6-Rb Pathway: In normal cell division, the progression from the G1 (growth) phase to the S (synthesis) phase is a tightly regulated process. A key checkpoint is controlled by the Cyclin D-CDK4/6 complex and the Retinoblastoma (Rb) tumor suppressor protein. When growth signals are present, Cyclin D binds to and activates CDK4/6. The active kinase complex then phosphorylates Rb, causing it to release the transcription factor E2F. Free E2F can then activate the transcription of genes necessary for DNA replication, pushing the cell into the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.

Palbociclib's Intervention: Palbociclib functions as an ATP-competitive inhibitor. The 2-pyridone core is crucial for anchoring the drug within the ATP-binding site of both CDK4 and CDK6. It forms key hydrogen bonds with the hinge region of the kinase, effectively blocking ATP from binding and preventing the kinase from carrying out its phosphorylation function.

Downstream Consequences:

  • Inhibition of Rb Phosphorylation: With CDK4/6 inhibited, Rb remains in its active, hypophosphorylated state.

  • Sequestration of E2F: Hypophosphorylated Rb remains tightly bound to the E2F transcription factor.

  • G1 Cell Cycle Arrest: With E2F sequestered, the genes required for S-phase entry are not transcribed. The cell is unable to pass the G1/S checkpoint and enters a state of arrest, thereby halting proliferation.

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 + CDK46_Active Active Cyclin D-CDK4/6 Rb_E2F Rb E2F E2F_Free Free E2F Rb_E2F->E2F_Free releases S_Phase DNA Replication & Cell Cycle Progression Palbociclib Palbociclib (2-Pyridone Core) Palbociclib->CDK46_Active INHIBITS CDK46_Active->Rb_E2F phosphorylates Rb E2F_Free->S_Phase activates transcription

Caption: Palbociclib inhibits the CDK4/6-Rb pathway to induce G1 cell cycle arrest.

References

Application Notes & Protocols for the Large-Scale Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures with diverse pharmacological activities. This document provides a comprehensive guide to its large-scale synthesis, detailing a robust and scalable two-step process. The protocol begins with the efficient one-pot synthesis of the precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile, via a multicomponent reaction. This is followed by a selective and high-yielding iodination at the C5 position. The methodologies presented are designed for scalability, with a focus on procedural simplicity, safety, and the use of readily available starting materials. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and process chemistry.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[1] The introduction of a halogen, particularly iodine, at the 5-position of the 2-pyridone ring, combined with a cyano group at the 3-position, creates a highly versatile intermediate. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions. This compound is therefore a valuable precursor for the synthesis of novel therapeutics.[2]

The development of efficient and scalable synthetic routes to this intermediate is crucial for enabling its widespread use in drug discovery programs. This application note details a practical and optimized two-step synthesis suitable for large-scale production.

Overall Synthetic Workflow

The synthesis is divided into two main stages: the formation of the 2-pyridone ring system followed by its selective iodination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Iodination start1 Starting Materials: Ethyl Cyanoacetate, Ethyl Orthoformate, Ammonia step1 One-Pot Multicomponent Reaction start1->step1 product1 2-Oxo-1,2-dihydropyridine-3-carbonitrile step1->product1 start2 Precursor & Iodinating Agent (Iodine, Oxidizing Agent) product1->start2 Purified Precursor step2 Selective C5 Iodination start2->step2 product2 This compound step2->product2 G cluster_0 Generation of Electrophilic Iodine cluster_1 Electrophilic Attack cluster_2 Rearomatization I2 I₂ I+ I⁺ (as I-ONO₂) I2->I+ Oxidation AgNO3 AgNO₃ AgNO3->I+ Activation AgI AgI (precipitate) I+->AgI Pyridone 2-Oxo-1,2-dihydropyridine- 3-carbonitrile SigmaComplex Sigma Complex (Resonance Stabilized) Pyridone->SigmaComplex + I⁺ FinalProduct 5-Iodo-2-oxo-1,2-dihydropyridine- 3-carbonitrile SigmaComplex->FinalProduct - H⁺

References

Application Note: Purification of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for accurate biological evaluation. Chemical syntheses often yield crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase.[4][5] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.

The structural features of this compound, including the polar 2-pyridone core, the cyano group, and the iodine atom, dictate its moderate to high polarity. This polarity is a key consideration in the design of an effective chromatographic separation method. The tautomeric nature of the 2-pyridone ring, existing in equilibrium between the lactam and lactim forms, further influences its interactions with the stationary and mobile phases.[1][2]

Principle of Separation

This protocol employs normal-phase column chromatography, a technique that utilizes a polar stationary phase, typically silica gel, and a less polar mobile phase.[5][6][7] The separation is based on the principle of differential polarity.[7] Polar molecules, like this compound, will have a stronger affinity for the polar silica gel stationary phase and will therefore move more slowly through the column.[4][7] Less polar impurities will interact more weakly with the stationary phase and will be carried through the column more quickly by the mobile phase, leading to their elution first.[5] By gradually increasing the polarity of the mobile phase (gradient elution), the target compound can be selectively desorbed from the stationary phase and collected as a purified fraction.

Materials and Equipment

Reagents and Consumables Equipment
Crude this compoundGlass chromatography column with stopcock
Silica gel (60 Å, 230-400 mesh)Beakers and Erlenmeyer flasks
Dichloromethane (DCM), HPLC gradeRound-bottom flasks
Methanol (MeOH), HPLC gradeThin Layer Chromatography (TLC) plates (silica gel 60 F254)
Ethyl Acetate (EtOAc), HPLC gradeTLC developing chamber
Hexane, HPLC gradeUV lamp (254 nm)
Celite® 545Rotary evaporator
Anhydrous sodium sulfateFume hood
Glass wool or cottonPersonal Protective Equipment (PPE): safety glasses, lab coat, gloves

Safety Precautions

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8] Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Organic Solvents: Dichloromethane, methanol, ethyl acetate, and hexane are flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes. All handling should be performed in a fume hood.

  • Silica Gel: Fine silica gel particles can cause respiratory irritation. Wear a dust mask when handling dry silica gel.

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Method Development

The first step is to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). This allows for rapid screening of different solvent systems to achieve good separation between the target compound and impurities.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or methanol.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Solvent System Evaluation: Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a mixture of dichloromethane and methanol.

  • TLC Development: Place the spotted TLC plate into the developing chamber and allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Value Calculation: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from other spots.

Part 2: Column Chromatography Purification

dot graph TD { A[Start: Crude Sample] --> B{Slurry Packing of Column}; B --> C{Sample Loading}; C --> D{Elution with Mobile Phase}; D --> E{Fraction Collection}; E --> F{TLC Analysis of Fractions}; F --> G{Combine Pure Fractions}; G --> H{Solvent Removal}; H --> I[End: Purified Product];

} caption: "Workflow for Column Chromatography Purification"

  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 100% Dichloromethane). The amount of silica should be approximately 50-100 times the weight of the crude sample.[4]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite® to this solution and remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder.[9] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Open the stopcock to begin the elution process. Maintain a constant flow rate. Gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).

    • Start collecting fractions in test tubes or small flasks as the solvent begins to elute from the column.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., methanol). A typical gradient might be from 100% DCM to 98:2 DCM:MeOH.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the solvent system used for the initial method development.

    • Visualize the plates under a UV lamp to identify the fractions containing the pure target compound.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid is the purified product. Dry the solid under high vacuum to remove any residual solvent.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-evaluate the mobile phase using TLC. If compounds are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Improperly packed column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Compound Insoluble in Mobile Phase High polarity of the compound.Use the dry loading technique. Start with a slightly more polar mobile phase if necessary.
Streaking on TLC Plate Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Acidic or basic nature of the compound.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Conclusion

This application note provides a comprehensive and systematic approach to the purification of this compound using column chromatography. By following the detailed protocol, from method development with TLC to the final isolation of the product, researchers can achieve a high degree of purity essential for subsequent synthetic steps and biological assays. The principles and techniques described herein are broadly applicable to the purification of other polar organic molecules.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Pyridone Scaffold and the Strategic Importance of C5-Functionalization

The 2-pyridone motif is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, appearing in a wide array of natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a highly sought-after component in the design of bioactive molecules.[3] The functionalization of the 2-pyridone ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a versatile building block, with the iodine atom at the C5 position serving as a strategic handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thus enabling the rapid generation of compound libraries for screening and lead optimization. This guide provides detailed protocols and insights into the functionalization of this key intermediate via several powerful palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] It is particularly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast number of boronic acids.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-2-pyridone.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Ar-I Oxidative Addition Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-R(Ln) R-B(OH)2, Base Transmetalation Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki couplings on iodo-heterocycles.[5][6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights
  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step. Other bases such as cesium carbonate or sodium carbonate can also be used.

  • Solvent: The dioxane/water mixture is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Data Summary
Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O851090-98
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001675-85

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[7]

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the 5-iodo-2-pyridone.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Ar-I Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-I(Ln)

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is based on standard Sonogashira reaction conditions.[8][9]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Expert Insights
  • Copper Co-catalyst: The role of copper(I) is to facilitate the deprotonation of the alkyne and its transfer to the palladium center. Copper-free Sonogashira protocols exist but may require different ligands and conditions.

  • Base: Triethylamine acts as both a base and a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA) can also be used.

  • Solvent: THF is a common solvent, but DMF or acetonitrile can also be employed depending on the substrate solubility.

Data Summary
Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuITEATHFRT490-98
TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEADMF50685-95
1-HexynePd(OAc)₂/PPh₃/CuIK₂CO₃Acetonitrile60880-90

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.

Mechanistic Rationale

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions.[10]

  • Oxidative Addition: A Pd(0) complex reacts with the 5-iodo-2-pyridone.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Ar-I Ar-Pd(II)-NR1R2(Ln) Ar-Pd(II)-NR1R2(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-NR1R2(Ln) HNR1R2, Base Ar-Pd(II)-NR1R2(Ln)->Pd(0)Ln Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(Ln)->Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from procedures for the amination of iodo-heterocycles.[1]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu.

  • Reagent Addition: Add this compound and anhydrous toluene.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Expert Insights
  • Ligand Choice: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine.

  • Inert Conditions: The palladium catalyst is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction.

Data Summary
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂/XantphosNaOtBuToluene1001680-90
AnilinePd₂(dba)₃/BINAPCs₂CO₃Dioxane1102475-85
BenzylaminePd(OAc)₂/DavePhosK₃PO₄t-BuOH901885-95

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[11] It is a versatile reaction with good functional group tolerance, although the toxicity of organotin compounds is a significant drawback.

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[11]

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Ar-I Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-R(Ln) R-SnBu3 Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: Catalytic cycle of the Stille coupling.

Proposed Experimental Protocol

This is a proposed protocol based on general Stille coupling procedures.[12]

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., vinyltributyltin) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Anhydrous toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound and the organostannane in toluene.

  • Catalyst Addition: Add Pd₂(dba)₃ and P(o-tol)₃.

  • Reaction: Heat the mixture to 110 °C and stir for 12-16 hours. Monitor by TLC.

  • Work-up: Cool the reaction, and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter and extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Expert Insights
  • Toxicity: Organotin reagents are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Additives: In some cases, additives like copper(I) iodide or lithium chloride can accelerate the transmetalation step.

Data Summary
OrganostannaneCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
VinyltributyltinPd₂(dba)₃/P(o-tol)₃-Toluene1101670-85
2-ThienyltributyltinPd(PPh₃)₄CuIDMF801275-90
(Tributylstannyl)benzenePdCl₂(PPh₃)₂-Dioxane1002465-80

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction mechanism involves:[14]

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Migratory Insertion: The alkene coordinates to the palladium and inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst.

Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Ar-I Alkene Insertion Complex Alkene Insertion Complex Ar-Pd(II)-I(Ln)->Alkene Insertion Complex Alkene Pd-H Complex Pd-H Complex Alkene Insertion Complex->Pd-H Complex β-Hydride Elimination Ar-Alkene Ar-Alkene Alkene Insertion Complex->Ar-Alkene Pd-H Complex->Pd(0)Ln Base

References

Application Notes: 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-Oxopyridine Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of therapeutic targets.[1] The pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry due to its ability to modulate aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[2] Specifically, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[2][3] This structural motif serves as a versatile template for developing inhibitors that target the ATP-binding site of various kinases.

The incorporation of a halogen atom, particularly iodine, at the 5-position of the 2-oxopyridine ring offers a strategic advantage in inhibitor design. The iodine atom can form halogen bonds, a non-covalent interaction with electron-donating atoms in the kinase active site, thereby enhancing binding affinity and selectivity. Furthermore, the iodo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile as a starting scaffold for the design and synthesis of novel kinase inhibitors. We present detailed protocols for the synthesis of derivatives, in vitro kinase inhibition assays, and cell-based functional assays to evaluate their therapeutic potential.

I. Synthetic Strategy: Diversification of the this compound Scaffold

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be achieved through multicomponent reactions. For instance, the condensation of an aldehyde, an active methylene compound like ethyl cyanoacetate, and a ketone in the presence of a catalyst such as ammonium acetate can yield the desired pyridone core.[4][5] The 5-iodo substituent can be introduced either by using a pre-iodinated starting material or by direct iodination of the pyridone ring.

Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the diversification of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 5-position.

Objective: To synthesize a library of 5-aryl/heteroaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives for SAR studies.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality behind Experimental Choices: The choice of palladium catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and may require optimization for different substrates. An inert atmosphere is essential to prevent the degradation of the catalyst.

II. In Vitro Kinase Inhibition Assays

The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the activity of specific kinases in a cell-free system.[6] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[3]

Protocol 2: Luminescence-Based In Vitro Kinase Inhibition Assay

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[1]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.[3]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.[1] Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control.

    • Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-40 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative 5-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative against a panel of kinases is summarized below. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
PIM-1111.01[7]5
EGFR124[2]33[2]
VEGFR-2221[2]43[2]
Aurora Kinase C--
ROCK1--

Note: IC50 values are representative and will vary depending on the specific derivative and assay conditions.

III. Cell-Based Assays for Functional Evaluation

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess a compound's efficacy in a more physiologically relevant context.[8][9] These assays can measure the compound's effect on cellular signaling pathways, cell proliferation, and apoptosis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To evaluate the cytotoxic and anti-proliferative effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29 human colon cancer cells[7])

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations
Signaling Pathway: PIM-1 Kinase in Cancer

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[7] Inhibitors targeting PIM-1 can induce apoptosis in cancer cells.

PIM1_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT_Activation STAT Activation Receptor->STAT_Activation PIM1_Expression PIM-1 Expression STAT_Activation->PIM1_Expression PIM1_Kinase PIM-1 Kinase PIM1_Expression->PIM1_Kinase Bad_Phosphorylation Phosphorylation of Bad PIM1_Kinase->Bad_Phosphorylation phosphorylates Inhibitor This compound Derivative Inhibitor->PIM1_Kinase inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bad_Phosphorylation->Apoptosis_Inhibition leads to Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Kinase_Inhibitor_Workflow Start This compound Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assay (Luminescence-based) Purification->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Cell_Based_Assays Cell-Based Assays (e.g., MTT Proliferation Assay) IC50_Determination->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End

References

palladium-catalyzed cross-coupling reactions of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<3_0> ## Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of this compound. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2][3] The iodo-substituent at the C-5 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This guide details optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, explaining the rationale behind experimental choices and providing mechanistic insights.

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in modern drug discovery, valued for its unique physicochemical properties.[2] It can act as both a hydrogen bond donor and acceptor, and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The functionalization of the 2-pyridone ring is therefore a critical task in the synthesis of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient routes to form new chemical bonds.[4][5] These reactions typically proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation (for most couplings), and reductive elimination to yield the desired product and regenerate the catalyst.[4][6][7][8] The this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond.[8]

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the general mechanism for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling involves three key steps:[4][5][6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-2-pyridone, forming a Pd(II) intermediate.[4]

  • Transmetalation (or equivalent): The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center.[4][7] This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[4]

The Heck reaction follows a slightly different pathway involving migratory insertion of an alkene and subsequent β-hydride elimination.[8][9]

General Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(I)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation Transmetalation (R-M) Transmetalation->Pd(0)L2 Product_Formation Ar-R Transmetalation->Product_Formation Reductive Elimination caption General Pd(0)/Pd(II) Catalytic Cycle

Caption: General Pd(0)/Pd(II) Catalytic Cycle

Experimental Protocols and Application Notes

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used for synthesizing biaryl compounds.[8] It is valued for its mild conditions and the commercial availability of a vast array of boronic acids.[8]

Protocol: Synthesis of 5-Phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

    • Dioxane/Water (4:1 mixture, 10 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale and Insights:

  • Catalyst System: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst.

  • Base: K₂CO₃ is a crucial component that facilitates the transmetalation step.[8]

  • Solvent: The aqueous dioxane mixture is effective for dissolving both the organic and inorganic reagents.

Table 1: Suzuki-Miyaura Coupling - Reaction Parameters

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃Forms active Pd(0) in situ; versatile for various boronic acids.
Base K₂CO₃Essential for the transmetalation step.
Solvent Dioxane/H₂OGood solubility for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction to proceed efficiently.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] This reaction allows for the coupling of a wide variety of amines with aryl halides.[11][12]

Protocol: Synthesis of 5-(Phenylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 equiv)

    • Toluene (10 mL, anhydrous)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOᵗBu to a Schlenk flask.

    • Add this compound and a stir bar.

    • Seal the flask, remove from the glovebox, and add anhydrous toluene and aniline via syringe under an inert atmosphere.

    • Heat the reaction to 100 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Rationale and Insights:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination, which is often beneficial for C-N bond formation.[13]

  • Base: A strong, non-nucleophilic base like NaOᵗBu is required to deprotonate the amine, facilitating its coordination to the palladium center.[10]

  • Inert Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvents.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Start Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature with Stirring Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification End Characterize Product Purification->End caption General Experimental Workflow

Caption: General Experimental Workflow

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[14] This reaction typically uses a dual catalyst system of palladium and copper(I).[15]

Protocol: Synthesis of 5-(Phenylethynyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.5 mmol, 1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Tetrahydrofuran (THF, 10 mL, anhydrous)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the salts.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Rationale and Insights:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base/Solvent: Triethylamine acts as both the base and, in some cases, can be used as the solvent. It is essential for deprotonating the terminal alkyne.

  • Mild Conditions: A key advantage of the Sonogashira coupling is that it can often be performed at room temperature.[17]

Heck Reaction: Coupling with Alkenes

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9][18] It is particularly useful for the vinylation of aryl halides.[18]

Protocol: Synthesis of 5-(2-Phenylethenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF, 10 mL, anhydrous)

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

    • Seal the tube and heat the reaction to 100 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Rationale and Insights:

  • Mechanism: The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene, and then β-hydride elimination to form the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.[9][19]

  • Ligand: Bulky, electron-rich phosphine ligands like P(o-tol)₃ are often effective in promoting the Heck reaction.

  • Solvent: Polar aprotic solvents like DMF are commonly used.[20]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular platform for the synthesis of a diverse array of functionalized 2-pyridone derivatives. The protocols outlined in this guide offer reliable starting points for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Researchers are encouraged to adapt and optimize these conditions based on their specific substrates and desired outcomes. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these indispensable transformations in the field of drug discovery and materials science.

References

Application Notes and Protocols for 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Enhanced for Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a potent and efficient methodology for identifying novel lead compounds.[1][2][3][4][5] This approach leverages small, low-complexity molecules—fragments—to probe the binding pockets of biological targets. Fragments that bind, even with weak affinity, serve as starting points for elaboration into more potent and selective drug candidates.[3][4] Within the vast chemical space of potential fragments, certain scaffolds are considered "privileged" for their proven success in yielding biologically active molecules.[6][7] The pyridinone core is one such scaffold, widely employed in medicinal chemistry due to its versatile physicochemical properties.[6][7][8]

The pyridinone structure is a six-membered nitrogen-containing heterocycle that can act as both a hydrogen bond donor and acceptor, allowing for multiple interaction points with a protein target.[6][7][8] This adaptability, combined with established synthetic routes, makes it an ideal foundation for fragment design.[6]

This application note focuses on a specific, strategically designed fragment: 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile . This molecule combines the benefits of the pyridinone scaffold with the unique advantages conferred by an iodine substituent, making it a highly valuable tool for FBDD campaigns.

Rationale for Utilizing this compound

The deliberate inclusion of an iodine atom on the pyridinone scaffold is a key design feature that enhances its utility in FBDD through several mechanisms:

  • Enhanced Screening Capabilities: Halogenated fragments, particularly those containing bromine or iodine, are exceptionally useful in crystallographic screening.[9][10][11] The heavy iodine atom produces a strong anomalous scattering signal, which aids in the unambiguous identification and localization of the fragment within the protein's electron density map, even in cases of weak binding or partial occupancy.[11]

  • Potential for Halogen Bonding: The iodine atom can participate in halogen bonds, a noncovalent interaction with Lewis bases like carbonyl oxygens on the protein backbone.[9][11] This can contribute significantly to binding affinity and specificity.[11][12]

  • Vector for Fragment Elaboration: The carbon-iodine bond provides a reactive handle for synthetic chemistry. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira), offering a defined vector for "fragment growing" into unoccupied pockets of the binding site.[6]

  • Modulation of Physicochemical Properties: The iodine atom increases the molecular weight and can influence the lipophilicity of the fragment, which can be fine-tuned during the hit-to-lead optimization process.

The combination of the versatile pyridinone core and the strategic placement of the iodine atom makes this compound a fragment with high potential for successful hit identification and subsequent optimization.

Experimental Workflows and Protocols

A typical FBDD campaign using this compound would follow a hierarchical screening and optimization workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including 5-iodo-2-oxo-1,2- dihydropyridine-3-carbonitrile) B Primary Biophysical Screen (NMR, DSF, SPR) A->B Screening C Hit Confirmation & Orthogonal Validation B->C Identified Hits D X-ray Crystallography or Cryo-EM C->D Validated Hits E Determine Binding Mode D->E Structure Solution F Structure-Guided Design (Fragment Growing/Linking) E->F Structural Insights G Synthesis of Analogs F->G Design H Iterative SAR Analysis (Biophysical & Biochemical Assays) G->H Testing H->F Feedback Loop I Lead Compound H->I Optimized Affinity & Properties

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Fragment Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening technique in FBDD because of its sensitivity to weak binding events.[13][14][15][16][17][18][19] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly effective.[3][16][18][19]

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

Materials:

  • ¹⁵N-isotopically labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, 1 mM DTT, 5-10% D₂O).[16][18]

  • Fragment library stock solutions (e.g., 100 mM in DMSO-d₆).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled target protein. The protein should be pure and stable at the required concentration for the duration of the NMR experiments.[16]

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum will serve as the control.[16]

  • Fragment Soaking: Prepare NMR samples containing the ¹⁵N-labeled protein (50-100 µM) and the fragment (e.g., 200-500 µM). The final DMSO concentration should typically not exceed 1-2% to avoid protein denaturation.

  • HSQC Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for each sample containing a fragment.

  • Data Analysis: Overlay the spectra from the fragment-containing samples with the reference spectrum. A significant chemical shift perturbation of specific amide peaks indicates that the fragment is binding to the protein in the vicinity of those residues.

  • Hit Deconvolution: If screening fragment mixtures, any pool that shows CSPs must be deconvoluted by testing each individual fragment from that pool to identify the active binder.[18][19]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment.[20][21] The iodine atom in this compound is a significant asset in this process.[9][11]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein.

  • Soaking solution (typically the mother liquor from crystallization).

  • This compound solution (1-10 mM in a solvent compatible with the crystal).

  • Cryoprotectant.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Soaking: Transfer protein crystals into a solution containing this compound. Soaking times can vary from minutes to hours.[20]

  • Cryo-cooling: Briefly move the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. It is advisable to collect data at a wavelength that maximizes the anomalous signal from the iodine atom (anomalous diffraction).[9][11]

  • Structure Determination: Process the diffraction data. The anomalous signal from the iodine atom can be used to help solve the phase problem and to unequivocally locate the fragment in the electron density map.

  • Model Refinement: Build and refine the atomic model of the protein-fragment complex. Analyze the interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.[9]

Protocol 3: Hit-to-Lead Optimization via Fragment Growing

Once the binding mode of this compound is confirmed, the next step is to improve its affinity and selectivity. The C-I bond is an ideal point for chemical elaboration.[2][22][23]

Objective: To synthesize and evaluate more potent analogs by extending the fragment into adjacent binding pockets.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Chemical Synthesis & Evaluation A 5-Iodo-2-oxo-1,2-dihydropyridine -3-carbonitrile bound to target B Analyze Protein-Fragment Co-crystal Structure A->B C Identify Unoccupied Adjacent Pockets B->C D Design Analogs via Suzuki/Sonogashira Coupling C->D E Synthesize Designed Analogs D->E F Assess Binding Affinity (ITC, SPR, NMR) E->F G Obtain Co-crystal Structures of Improved Analogs F->G H Improved Lead Compound F->H Higher Affinity G->B Iterate

Caption: Iterative cycle of structure-based fragment growing.

Procedure:

  • Structural Analysis: Using the co-crystal structure, identify nearby pockets and key interaction points that are not occupied by the initial fragment.

  • Computational Modeling: Employ computational chemistry tools to model and prioritize potential modifications. Design new molecules by replacing the iodine with various chemical groups (e.g., aryl, alkyl, heterocyclic groups) that can form favorable interactions with the identified sub-pockets.[24]

  • Chemical Synthesis: Synthesize a focused library of analogs using established cross-coupling chemistry at the 5-position of the pyridinone ring.

  • Affinity Measurement: Determine the binding affinity (e.g., K_D, IC₅₀) of the new analogs using quantitative biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or NMR titrations.

  • Iterative Improvement: The most promising analogs should be co-crystallized with the target protein to confirm their binding mode and to guide the next round of design and synthesis.[22] This iterative process is continued until a lead compound with the desired potency and properties is achieved.[23]

Data Summary and Interpretation

Quantitative data from each stage of the FBDD process should be carefully tabulated to track progress and guide decision-making.

Table 1: Hypothetical Data from Primary and Secondary Screening

Fragment IDPrimary Screen (NMR)K_D (µM) by ITCΔT_m (°C) by DSFX-ray Structure
This compound Hit (CSP > 0.05 ppm) 850 +3.5 Obtained
Analog 1 (5-phenyl-)Hit210+5.2Obtained
Analog 2 (5-ethynyl-)Hit450+4.1Not attempted
Analog 3 (5-methyl-)No Hit> 5000+0.5Not attempted
  • NMR: Chemical Shift Perturbation (CSP) indicates binding.

  • ITC (Isothermal Titration Calorimetry): Provides dissociation constant (K_D), a measure of binding affinity.

  • DSF (Differential Scanning Fluorimetry): Measures the change in protein melting temperature (ΔT_m) upon ligand binding, indicating stabilization.

  • X-ray Structure: Confirms binding mode and guides further design.

Conclusion

This compound represents a highly promising fragment for FBDD campaigns. It synergistically combines the favorable interaction capabilities of the pyridinone privileged scaffold with the unique biophysical and chemical properties of iodine. The iodine atom not only facilitates hit identification, particularly in X-ray crystallography, but also serves as a versatile chemical handle for rapid and structure-guided hit-to-lead optimization. The protocols outlined in this note provide a comprehensive framework for researchers to effectively utilize this fragment in the quest for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are based on established chemical principles and field-proven strategies for the synthesis of related heterocyclic compounds.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The molecule's structure, featuring a pyridone core with iodo and cyano functionalities, makes it a versatile building block. The primary synthetic route involves the iodination of the precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 2-hydroxynicotinonitrile). The efficiency of this iodination step is paramount for the overall success of the synthesis.

This guide will address frequently encountered issues such as low yields, formation of side products, and purification challenges. We will delve into the mechanistic rationale behind our troubleshooting suggestions to empower you with a deeper understanding of the reaction.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial hurdles faced during the synthesis of this compound.

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors, broadly categorized into two stages: the synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile precursor and the subsequent iodination step. For the precursor synthesis, inefficient cyclization conditions can be a major contributor. The subsequent iodination reaction's success is highly dependent on the choice of iodinating agent, reaction conditions, and the purity of the starting material. Inefficient reaction conditions are a common cause of low yields in pyridine synthesis.[1]

Q2: I am observing the formation of multiple spots on my TLC plate during the iodination reaction. What are the potential side products?

A2: The formation of multiple products suggests either incomplete reaction or the occurrence of side reactions. Potential side products could include di-iodinated species, where iodination occurs at other positions on the pyridine ring, or degradation of the starting material under harsh reaction conditions. The regioselectivity of the iodination is a critical factor. For pyridones, iodination can potentially occur at C3 and C5 positions.[2][3]

Q3: What is the best method to synthesize the precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile?

A3: A common and effective method is the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. Modern modifications of this reaction, such as using aqueous conditions with ammonium carbonate, can be highly efficient and environmentally friendly, often leading to the precipitation of the pure product and simplifying workup.[1]

Q4: How critical is the purity of the 2-oxo-1,2-dihydropyridine-3-carbonitrile starting material for the iodination step?

A4: The purity of the starting material is paramount. Impurities can interfere with the iodination reaction, leading to the formation of undesired byproducts and a lower yield of the target compound. It is crucial to ensure the precursor is thoroughly purified, typically by recrystallization, before proceeding to the iodination step.

III. Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you might encounter and offers detailed solutions.

Problem 1: Low Yield in the Iodination Step

Low yields in the electrophilic iodination of the pyridone ring are a frequent challenge. This can be attributed to several factors, from the choice of reagents to the reaction setup.

Potential Cause Explanation Recommended Solution
Inefficient Iodinating Agent Molecular iodine (I₂) alone is a weak electrophile and may not be reactive enough to efficiently iodinate the electron-deficient pyridone ring.[4]Use a more potent electrophilic iodine source. Common choices include Iodine Monochloride (ICl) or generating a more reactive species in situ. A combination of I₂ with an oxidizing agent like nitric acid or hydrogen peroxide can be effective. Another approach is using I₂ with a silver salt, like AgNO₃, which activates the iodine.[5]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time play a crucial role. The reaction may be too slow at low temperatures, while high temperatures can lead to decomposition.Systematically optimize the reaction conditions. Start with room temperature and gradually increase if the reaction is sluggish. Screen different solvents; polar aprotic solvents like DMF or acetonitrile are often good choices. Monitor the reaction progress by TLC to determine the optimal reaction time.
Presence of Water Traces of water in the reaction mixture can deactivate the iodinating agent or lead to unwanted side reactions.Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Incorrect Stoichiometry Using an insufficient amount of the iodinating agent will result in incomplete conversion of the starting material.Use a slight excess (1.1 to 1.5 equivalents) of the iodinating agent to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-iodinated byproducts.

graph "Optimizing Iodination Yield" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#5F6368"];

Start [label="Low Yield Observed", fillcolor="#EA4335"]; Check_Reagent [label="Evaluate Iodinating Agent"]; Optimize_Conditions [label="Optimize Reaction Conditions"]; Check_Purity [label="Verify Starting Material Purity"]; Analyze_Byproducts [label="Analyze Byproducts (TLC/LC-MS)"]; Purification [label="Refine Purification Protocol"]; Success [label="Improved Yield", fillcolor="#34A853"];

Start -> Check_Reagent; Check_Reagent -> Optimize_Conditions [label="If reagent is appropriate"]; Optimize_Conditions -> Check_Purity; Check_Purity -> Analyze_Byproducts; Analyze_Byproducts -> Purification; Purification -> Success; }

Caption: A decision-making workflow for troubleshooting low yields in the iodination step.

Problem 2: Formation of Impurities and Side Products

The presence of multiple spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.

Potential Cause Explanation Recommended Solution
Over-Iodination The use of a highly reactive iodinating agent or harsh reaction conditions can lead to the formation of di-iodinated or even tri-iodinated products.Carefully control the stoichiometry of the iodinating agent. A milder iodinating system, such as N-Iodosuccinimide (NIS), can offer better control. Running the reaction at a lower temperature can also improve selectivity.
Degradation of Starting Material or Product The pyridone ring can be susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures.Buffer the reaction mixture if necessary. Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete, proceed with the workup promptly.
Reaction with Solvent Some solvents can react with the reagents or intermediates. For example, protic solvents might interfere with certain iodinating agents.Choose an inert solvent that does not participate in the reaction. Acetonitrile or chlorinated solvents are often suitable choices.
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure this compound can be challenging due to similar polarities of the product and unreacted starting material or byproducts.

Potential Cause Explanation Recommended Solution
Co-elution during Chromatography The product and impurities may have very similar retention factors (Rf) on silica gel, making separation by column chromatography difficult.Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the compound is suitable.
Product Precipitation with Impurities If the product is isolated by precipitation, impurities may co-precipitate, leading to a contaminated final product.Optimize the recrystallization solvent system. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired product. Washing the filtered solid with a cold solvent in which the impurities are more soluble can also be effective.

IV. Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on a modified Guareschi-Thorpe reaction.

  • In a round-bottom flask, combine cyanoacetamide (1.0 eq), 1,3-dimethoxy-1,3-propanedione (1.0 eq), and ammonium carbonate (2.0 eq).

  • Add a minimal amount of water to form a thick slurry.

  • Heat the mixture at 80°C with vigorous stirring. The product often begins to precipitate as the reaction progresses.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol utilizes molecular iodine activated by an oxidizing agent.

  • To a solution of 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or glacial acetic acid), add molecular iodine (1.1 eq).

  • Slowly add a solution of an oxidizing agent (e.g., 30% hydrogen peroxide or nitric acid) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Cyanoacetamide Cyanoacetamide Precursor 2-Oxo-1,2-dihydropyridine-3-carbonitrile Cyanoacetamide->Precursor + NH4+ source Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Precursor Final_Product This compound Precursor->Final_Product Iodinating_Agent Iodinating Agent (e.g., I2/Oxidant) Iodinating_Agent->Final_Product

Caption: A simplified two-step synthetic pathway to the target molecule.

V. Concluding Remarks

The synthesis of this compound, while presenting certain challenges, can be reliably achieved with high yield through careful control of reaction parameters and a systematic approach to troubleshooting. The key to success lies in ensuring the purity of the starting materials, selecting the appropriate reagents, and optimizing the reaction conditions for both the precursor synthesis and the final iodination step. We hope this guide serves as a valuable resource in your research and development endeavors.

References

Technical Support Center: Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This valuable building block is often utilized in the development of novel therapeutics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The iodination of the 2-oxo-1,2-dihydropyridine-3-carbonitrile precursor may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your iodinating agent is of high purity and activity.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and iodinating agent can dramatically impact yield.

    • Solution: A common method for this synthesis is the use of N-Iodosuccinimide (NIS) as the iodinating agent. The reactivity of NIS can be enhanced with a catalytic amount of a strong acid like trifluoroacetic acid (TFA)[1]. Experiment with different solvents; polar aprotic solvents such as DMF or acetonitrile are often good starting points.

  • Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.

    • Solution: The carbon-iodine bond can be susceptible to cleavage[2]. Avoid overly harsh acidic or basic conditions during work-up. If purification involves chromatography, use a neutral mobile phase if possible. Consider the stability of iodo-pyridones, which can be sensitive to light and heat over extended periods[3].

  • Mechanical Losses: Significant product loss can occur during extraction, filtration, and purification steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with an appropriate solvent. When performing crystallization, optimize the solvent system and cooling rate to maximize crystal formation and recovery.

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Symptom: The crude reaction mixture shows several spots on TLC analysis, with one corresponding to the desired product and others of unknown identity.

Potential Side Products and Their Identification:

Side ProductProbable CauseProposed Identification MethodMitigation Strategy
Unreacted Starting Material Incomplete reaction.Compare Rf value with an authentic sample of 2-oxo-1,2-dihydropyridine-3-carbonitrile. Confirm by LC-MS.Increase reaction time, temperature, or stoichiometry of the iodinating agent.
Di-iodinated Product(s) Excess iodinating agent or harsh reaction conditions.Mass spectrometry will show a molecular ion peak corresponding to C6H2I2N2O. 1H NMR will show fewer aromatic protons.Use a controlled stoichiometry of the iodinating agent (e.g., 1.0-1.2 equivalents of NIS). Add the iodinating agent portion-wise to the reaction mixture.
Isomeric Mono-iodinated Product(s) Lack of regioselectivity in the iodination reaction.Characterization by 2D NMR techniques (NOESY, HMBC) to determine the position of the iodine atom.The regioselectivity of iodination on the pyridone ring can be influenced by the reaction conditions. Radical-based iodination may favor certain positions[4]. Modifying the solvent and temperature may improve selectivity.
Hydrolyzed Product (Amide or Carboxylic Acid) Presence of water and acid/base catalysis during reaction or work-up.Mass spectrometry will show a molecular ion peak corresponding to the addition of one or two molecules of water. IR spectroscopy will show a change in the nitrile peak (around 2220 cm-1) and the appearance of amide or carboxylic acid carbonyl stretches.Ensure the use of anhydrous solvents and reagents. Perform the work-up under neutral or mildly acidic conditions and at low temperatures.
N-Iodo Product Tautomerization of the 2-pyridone to 2-hydroxypyridine followed by iodination on the nitrogen.This is generally less common for 2-pyridones but can be investigated by advanced NMR techniques.The 2-pyridone tautomer is generally more stable. Maintaining neutral to slightly acidic conditions can disfavor the formation of the pyridinolate, which could lead to N-iodination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct electrophilic iodination of the precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 2-hydroxynicotinonitrile). This is typically achieved using an iodinating agent like N-Iodosuccinimide (NIS) in an appropriate solvent, often with an acid catalyst to enhance the electrophilicity of the iodine source[1][5]. Another approach could involve a radical-based C-H iodination[4][6].

Q2: How can I effectively remove the succinimide byproduct when using NIS?

Succinimide is soluble in water. An aqueous work-up of the reaction mixture is usually effective. After quenching the reaction, dilute with an organic solvent (like ethyl acetate or dichloromethane) and wash with water or a dilute aqueous solution of sodium thiosulfate to remove any remaining iodine and succinimide.

Q3: My 1H NMR spectrum of the crude product is complex. How can I simplify the analysis?

A complex NMR spectrum is expected for a crude reaction mixture containing multiple products. It is highly recommended to first purify a small sample of your product by column chromatography or preparative TLC. The NMR spectrum of the purified product will be much cleaner and will allow for unambiguous assignment of the peaks corresponding to this compound. This purified sample can then be used as a reference for analyzing the crude mixture.

Q4: What are the key safety precautions I should take during this synthesis?

  • Iodinating agents: N-Iodosuccinimide and other iodine compounds can be irritating to the skin, eyes, and respiratory system. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis are flammable and can be toxic. Avoid inhalation and skin contact.

  • Acids: Strong acids like TFA are corrosive. Handle with care and add them to the reaction mixture slowly.

Q5: How can I confirm the regiochemistry of the iodination?

Confirming that the iodine atom is at the 5-position is crucial. The most definitive method is through two-dimensional NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons on the pyridine ring and the carbon atoms, allowing for unambiguous assignment of the substitution pattern. Nuclear Overhauser Effect (NOE) experiments can also provide spatial information to confirm the structure.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.

Start 2-Oxo-1,2-dihydropyridine- 3-carbonitrile Reagents Iodinating Agent (e.g., NIS) Solvent, [Catalyst] Product 5-Iodo-2-oxo-1,2-dihydropyridine- 3-carbonitrile Reagents->Product Desired Reaction DiIodo Di-iodinated Product Reagents->DiIodo Side Reaction: Excess Reagent Isomer Isomeric Product Reagents->Isomer Side Reaction: Poor Regioselectivity Hydrolysis Hydrolyzed Product Product->Hydrolysis Degradation: Aqueous Work-up decision decision action action start Low Product Yield check_completion Reaction Complete? start->check_completion extend_time Extend Reaction Time / Increase Temperature check_completion->extend_time No check_conditions Review Reaction Conditions (Solvent, Reagent Purity) check_completion->check_conditions Yes extend_time->check_conditions check_workup Optimize Work-up & Purification check_conditions->check_workup

References

preventing deiodination of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the dedicated support center for 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide, curated by our senior application scientists, provides in-depth technical assistance to help you navigate the challenges associated with the stability of this valuable research compound. Our focus is to empower you with the knowledge to prevent unwanted deiodination and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a concern for this compound?

Deiodination is the chemical process where the iodine atom is cleaved from a molecule. For this compound, this results in the formation of the corresponding des-iodo impurity, 2-oxo-1,2-dihydropyridine-3-carbonitrile. This is a significant concern as it alters the chemical properties and biological activity of the compound, potentially leading to inaccurate experimental results and compromising drug development efforts. The carbon-iodine bond in aryl iodides can be susceptible to cleavage under various conditions, including the presence of transition metal catalysts, light, and free radicals.

Q2: What are the primary causes of deiodination for this specific compound?

Based on the chemistry of aryl iodides and related heterocyclic systems, the deiodination of this compound can be primarily attributed to three mechanisms:

  • Palladium-Catalyzed Dehalogenation: If you are performing cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), residual palladium catalyst from a previous step or the catalyst used in the current reaction can promote reductive deiodination, especially in the presence of a hydrogen source.[1][2][3][4][5]

  • Free-Radical Reactions: The carbon-iodine bond can be cleaved by free radicals, which can be generated by various sources such as trace metal impurities, peroxides in solvents, or exposure to air (oxygen).[6][7] Heteroaromatic compounds can be susceptible to free-radical substitutions.[6][7]

  • Photochemical Decomposition: Aryl iodides can be light-sensitive. Exposure to certain wavelengths of light, particularly UV light, can induce photochemical reactions that lead to the cleavage of the C-I bond. The ICH Harmonised Tripartite Guideline for photostability testing recommends evaluating the light sensitivity of new active substances.[8][9]

Q3: How can I detect deiodination in my sample?

The most common and effective methods for detecting the deiodinated impurity are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. You will observe a new peak in your chromatogram with a mass corresponding to the des-iodo compound (C6H4N2O).

  • High-Performance Liquid Chromatography (HPLC) with UV detection: If you have a reference standard for the deiodinated product, you can develop an HPLC method to separate and quantify it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.

Troubleshooting Guide: Preventing Unwanted Deiodination

Problem 1: Observation of Deiodinated Product After a Palladium-Catalyzed Reaction (e.g., Suzuki Coupling)

Potential Cause: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5] The catalytic cycle can be diverted towards a pathway where a hydride source replaces the iodide.

Solutions:

  • Choice of Palladium Catalyst and Ligands: Some palladium complexes have a higher propensity for reductive dehalogenation. Consider using well-defined palladium(II) precatalysts with appropriate ligands. For instance, systems employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature may disfavor the deiodination pathway.

    • Base: The choice and stoichiometry of the base can be critical. A weaker base or a careful titration of a strong base might be beneficial.

    • Solvent: Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen, which can influence the catalyst's activity and stability.

  • Hydride Source Scavenging: If you suspect a hydride source (e.g., from an alcohol solvent or a boronic acid reagent), consider adding a mild oxidant or a sacrificial acceptor to intercept the hydride species.

Problem 2: Gradual Degradation of the Compound During Storage or in Solution

Potential Cause: This is often indicative of a free-radical mediated or photochemical decomposition process.

Solutions:

  • Protection from Light:

    • Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.

    • Conduct experiments under low-light conditions or with light filters if the compound proves to be highly photosensitive.

    • Refer to ICH guidelines for systematic photostability testing if this compound is a drug development candidate.[8][9]

  • Inert Atmosphere and Solvent Purity:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

    • Use high-purity, peroxide-free solvents. Ethers, for example, are known to form peroxides upon storage and exposure to air.

    • Degas solvents thoroughly before use.

  • Use of Radical Scavengers: The addition of a small amount of a radical scavenger can inhibit free-radical chain reactions.[10][11][12]

Radical Scavenger Recommended Concentration Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)A common and effective antioxidant.
Trolox (a water-soluble Vitamin E analog)10 - 100 µMSuitable for aqueous or partially aqueous systems.[10]
TEMPO0.1 - 1 mol%Can act as a radical trap.
Problem 3: Deiodination Observed During Work-up or Purification

Potential Cause: The compound may be unstable to the pH conditions or chromatography media used during purification.

Solutions:

  • pH Control: The stability of iodinated heterocycles can be pH-dependent.[13][14][15]

    • During aqueous work-up, use buffered solutions to maintain a neutral or slightly acidic pH. Avoid strongly basic or acidic conditions.

    • A study on povidone-iodine stability found that a pH range of 3-5 was optimal.[13] While a different system, this suggests that avoiding high pH is crucial.

  • Chromatography Considerations:

    • Silica Gel: Standard silica gel is slightly acidic and can potentially promote degradation for sensitive compounds. Consider using deactivated (neutral) silica gel or alumina.

    • Solvent Choice: Ensure the solvents used for chromatography are of high purity and do not contain impurities that could promote deiodination.

    • Temperature: Perform chromatography at room temperature or below if possible.

Experimental Protocols

Protocol 1: Degassing Solvents to Prevent Radical Deiodination
  • Freeze-Pump-Thaw Method (for most organic solvents):

    • Place the solvent in a round-bottom flask with a sidearm and a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once completely frozen, evacuate the flask using a high-vacuum pump for 5-10 minutes.

    • Close the sidearm to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolving from the thawing solvent.

    • Repeat this cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Sparging with Inert Gas (for larger volumes or less rigorous requirements):

    • Insert a long needle or a fritted gas dispersion tube into the solvent, ensuring it reaches the bottom of the container.

    • Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

Protocol 2: Setting up a Controlled Photostability Study

This protocol is a simplified version based on ICH Q1B guidelines.[8][9]

  • Sample Preparation:

    • Prepare two sets of samples of this compound (both as a solid and in a relevant solvent).

    • Wrap one set completely in aluminum foil to serve as the "dark" control.

  • Light Exposure:

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis:

    • At appropriate time points, withdraw samples from both the exposed and dark control groups.

    • Analyze the samples by a stability-indicating method (e.g., LC-MS) to quantify the formation of the deiodinated product and other potential degradants.

    • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizing the Mechanisms

Deiodination_Pathways cluster_palladium Palladium-Catalyzed Deiodination cluster_radical Free Radical Deiodination cluster_photo Photochemical Deiodination Compound Compound Pd(0) Pd(0) Ar-Pd(II)-I Aryl-Pd(II)-I Intermediate Deiodinated_Product_Pd Deiodinated Product Hydride_Source Hydride Source (e.g., from base, solvent) Compound_Radical Compound Radical_Source Radical Initiator (e.g., O2, light, metal trace) Aryl_Radical Aryl Radical Intermediate Deiodinated_Product_Radical Deiodinated Product H_Donor Hydrogen Donor (e.g., solvent) Compound_Photo Compound Light Light (UV/Vis) Excited_State Excited State Deiodinated_Product_Photo Deiodinated Product

Troubleshooting_Flowchart Start Deiodination Observed Q1 Did it occur during a Pd-catalyzed reaction? Start->Q1 A1_Yes Suspect Catalytic Dehalogenation Q1->A1_Yes Yes A1_No Did it occur during storage or in solution? Q1->A1_No No Sol_Pd Solutions: - Change catalyst/ligand - Lower temperature - Degas solvents - Check base A1_Yes->Sol_Pd A2_Yes Suspect Radical or Photochemical Pathway A1_No->A2_Yes A2_No Suspect Work-up/ Purification Instability A1_No->A2_No No Sol_Rad_Photo Solutions: - Protect from light - Use inert atmosphere - Use peroxide-free, degassed solvents - Add radical scavenger (e.g., BHT) A2_Yes->Sol_Rad_Photo Sol_Workup Solutions: - Buffer pH during work-up - Use neutral chromatography media - Purify at lower temperatures A2_No->Sol_Workup

References

Technical Support Center: Purification of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 766515-33-7). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this versatile heterocyclic building block. We provide troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve the desired purity for your downstream applications.

The unique structure of this molecule, featuring a sensitive carbon-iodine bond, a nucleophilic pyridone ring, and a reactive nitrile group, presents specific purification hurdles. This guide will address these challenges directly.

Section 1: Troubleshooting Common Purification Problems

This section addresses the most frequently encountered issues during the purification of this compound in a direct question-and-answer format.

Question 1: My isolated product is off-white, yellow, or even brown. What causes this discoloration and how can I obtain a pure white solid?

Answer:

Discoloration is the most common issue and typically stems from two primary sources: the presence of elemental iodine (I₂) or the formation of minor, highly-colored degradation byproducts.

  • Causality (The "Why"): The Carbon-Iodine (C-I) bond in heteroaromatic systems like this can be labile. It is susceptible to cleavage under conditions such as exposure to light (photolysis), excessive heat, or trace metallic impurities, which can catalyze decomposition. Once cleaved, iodine radicals can form elemental iodine (I₂), which imparts a characteristic yellow-to-purple/brown color even at very low concentrations.

  • Diagnostic Steps:

    • Dissolve a small sample of your colored product in a solvent like ethyl acetate or dichloromethane.

    • Add a single drop of a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake vigorously.

    • If the color diminishes or disappears, it strongly indicates that free iodine (I₂) was the culprit. If the color persists, it is likely due to organic, polymeric, or degradation impurities.

  • Solutions:

    • For Iodine Contamination: During your workup, wash the organic layer containing the product with a 10% aqueous sodium thiosulfate solution until the organic layer is colorless. This reductively quenches I₂ to colorless iodide (I⁻).

    • For Organic Impurities: If the color is not from iodine, it may be due to baseline impurities from the reaction. A charcoal treatment during recrystallization is often effective.

      • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., DMF, DMAc, or acetonitrile). Add a very small amount of activated charcoal (approx. 1-2% w/w). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.

    • Preventative Measures: Always handle and store the compound in a dark place and use amber-colored vials.[1] Minimize exposure to high temperatures during reaction workup and purification.

Question 2: I'm experiencing very low recovery after recrystallization. The compound either "oils out" or remains completely soluble. What is the recommended recrystallization strategy?

Answer:

This compound's solubility profile can be challenging due to its combination of polar functional groups and the large, non-polar iodine atom. Finding a single solvent that provides good solubility when hot but poor solubility when cold is difficult.

  • Causality (The "Why"): The molecule has a high melting point and strong intermolecular interactions (hydrogen bonding from the N-H, dipole interactions from C=O and C≡N), leading to poor solubility in common non-polar solvents (like hexanes) and even moderately polar solvents (like ethyl acetate). Conversely, it can be highly soluble in polar aprotic solvents (like DMF, DMSO), but inducing crystallization from these can be difficult.

  • Recommended Solvent Systems: A two-solvent system is often the most effective approach.

Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Procedure & Rationale
N,N-Dimethylformamide (DMF)WaterHot Anti-Solvent Addition: Dissolve the compound in a minimum of hot DMF. Slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot DMF to redissolve the precipitate, then allow the solution to cool slowly. This method carefully controls the supersaturation level.
Acetonitrile (MeCN)Isopropanol (IPA) or WaterVapor Diffusion: Place a concentrated solution of the compound in acetonitrile inside a larger chamber containing the anti-solvent (e.g., isopropanol). Seal the chamber and allow the anti-solvent vapor to slowly diffuse into the product solution, gradually inducing crystallization. This is a gentle method that can yield high-quality crystals.
Dichloromethane (DCM)Hexane / PentaneFor Chromatography Fractions: If you have purified the material by column chromatography, this system is useful for precipitating the product from the collected fractions. Concentrate the DCM solution, then add hexane until the product precipitates.
  • Troubleshooting "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the product's melting point in that specific solvent mixture. To avoid this, ensure cooling is slow and consider adding a seed crystal to encourage proper crystal lattice formation.

Question 3: My NMR/LC-MS analysis shows a persistent impurity with a mass of 121.04 g/mol less than my product. What is it and how do I remove it?

Answer:

This impurity is almost certainly the de-iodinated analog, 2-oxo-1,2-dihydropyridine-3-carbonitrile (MW ≈ 120.11 g/mol ).[2]

  • Causality (The "Why"): As mentioned, the C-I bond can be cleaved. This process, known as hydro-deiodination, can be catalyzed by transition metals (like palladium from a prior reaction step), strong bases, or reducing agents. It can also occur during column chromatography if the silica gel is slightly acidic or contains metal impurities.

  • Removal Strategy: The polarity of the de-iodinated impurity is very similar to the desired product, making separation by standard silica gel chromatography challenging.

    • Optimize Chromatography: Use a high-resolution silica gel and a very shallow gradient. A solvent system of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a slow increase in the polar component may provide separation.

    • Recrystallization: A carefully executed recrystallization (as described in Question 2) can sometimes enrich the desired iodo-compound in the crystalline solid, as its higher molecular weight and different packing structure may lead to lower solubility.

    • Reaction Optimization: The best solution is prevention. If this impurity is forming during synthesis, re-evaluate the reaction conditions. Ensure all reagents are free from trace metals and consider using a non-metallic base if applicable.

Section 2: Purification Workflow & Logic

The following diagram outlines a logical workflow for the purification of this compound, from crude material to final, validated product.

Purification_Workflow Crude Crude Product (Post-Reaction Workup) Assess Initial Assessment (TLC, LC-MS, ¹H NMR) Crude->Assess Analyze sample Path_Choice Purity > 95%? Assess->Path_Choice Recrystal Recrystallization (e.g., DMF/Water) Path_Choice->Recrystal Yes Chrom Flash Column Chromatography (DCM/MeOH Gradient) Path_Choice->Chrom No (Multiple Impurities) Analysis Final Purity Analysis (NMR, LC-MS, HPLC) Recrystal->Analysis Chrom->Analysis Store Store Product (2-8°C, Dark, Dry) Analysis->Store Purity OK Troubleshoot Re-evaluate & Troubleshoot (See Section 1) Analysis->Troubleshoot Purity Not OK Troubleshoot->Chrom

Caption: General purification workflow for this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions?

    • A: The compound should be stored sealed in a dry environment, protected from light, at 2-8°C.[1] This minimizes the risk of hydro-deiodination and other degradation pathways.

  • Q: Which analytical techniques are best for purity assessment?

    • A: A combination of techniques is recommended.

      • ¹H NMR: Provides structural confirmation and reveals the presence of proton-bearing impurities (like the de-iodinated species or residual solvents).

      • LC-MS: Excellent for detecting non-volatile impurities and confirming the mass of the desired product and any byproducts.

      • Reverse-Phase HPLC with UV detection: The best method for accurate quantitative purity assessment (e.g., determining purity >99%).

  • Q: My compound seems to degrade on silica gel during column chromatography. What can I do?

    • A: This suggests the silica is too acidic or that prolonged contact is causing decomposition.

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v). This neutralizes acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.

      • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

References

Technical Support Center: Managing Poor Solubility of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to successfully managing the poor solubility of 2-pyridone derivatives in organic reactions is provided below.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions for managing the notoriously poor solubility of 2-pyridone derivatives in organic reactions. We will move beyond simple solvent lists to explore the underlying chemical principles and provide systematic troubleshooting strategies to keep your reactions in the solution phase and drive them to completion.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 2-pyridone solubility.

Q1: Why are my 2-pyridone derivatives so poorly soluble in common organic solvents like THF, Toluene, or Dichloromethane?

A1: The solubility challenge stems directly from the unique electronic and structural properties of the 2-pyridone ring. The core issue is its ability to exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2] In most conditions, the lactam form predominates and features a highly polarized amide-like structure.[1] This structure has strong hydrogen bond donor (N-H) and acceptor (C=O) sites, leading to two primary consequences:

  • Self-Association: 2-pyridone molecules readily form highly stable, hydrogen-bonded dimers or larger aggregates.[2] This self-association is energetically favorable and leads to high lattice energy in the solid state, making it difficult for solvent molecules to break the crystal lattice apart.

  • Polarity Mismatch: Solvents like toluene or hexane cannot effectively solvate the polar lactam structure. While THF and DCM are more polar, they are often insufficient to overcome the strong intermolecular hydrogen bonding between the 2-pyridone molecules themselves.

Q2: My reaction works at high temperatures but the product crashes out upon cooling. How can I isolate my product without it precipitating with my starting material?

A2: This is a classic temperature-dependent solubility issue.[3] While heating increases the kinetic energy to overcome the lattice energy, cooling reduces solubility, causing precipitation.

  • Strategy 1: Hot Filtration. If your desired product is soluble at high temperatures while impurities or unreacted starting materials are not, you can perform a hot filtration to remove the insoluble components. Then, allow the filtrate to cool slowly to crystallize your purified product.

  • Strategy 2: Solvent-Antisolvent Crystallization. After the reaction, while the mixture is still hot and homogeneous, add a miscible "antisolvent" in which your product is insoluble but impurities are soluble. This will induce selective precipitation of your product. Common combinations include adding heptane to a THF or ethyl acetate solution.

  • Strategy 3: Post-Reaction Solvent Swap. After the reaction is complete, consider distilling off the reaction solvent under reduced pressure and replacing it with a solvent in which your product is highly soluble (e.g., DMF, DMSO) for purification via chromatography, or one in which it is sparingly soluble for selective crystallization.

Q3: I'm running a Suzuki-Miyaura cross-coupling with a 2-pyridyl boronic acid derivative and getting low yields. Is this a solubility problem?

A3: Yes, it is very likely a significant contributing factor. The "2-Pyridyl Problem" in cross-coupling is well-documented and is a combination of poor solubility, instability of the boronic acid, and catalyst inhibition.[4][5][6] The 2-pyridyl boron reagents are notoriously unstable and can be poorly soluble in the typically less-polar solvents used for Suzuki couplings (e.g., dioxane, toluene).[4][6]

  • Troubleshooting Tip: The addition of water as a co-solvent can be beneficial, not only by potentially increasing the solubility of inorganic bases but also by facilitating the hydrolysis of boronic esters to the more reactive boronic acids.[7] However, the 2-pyridyl–boron bond is also highly sensitive to protodeboronation, so conditions must be carefully optimized.[8] Using highly polar aprotic solvents like DMF or DMSO, or employing specialized ligands and catalyst systems designed for challenging heteroaromatic couplings, is often necessary.[8]

Q4: Can I just use a highly polar solvent like DMF or DMSO for all my reactions involving 2-pyridones?

A4: While DMF and DMSO are excellent solvents for many 2-pyridone derivatives, they are not a universal solution.[1] You must consider the following:

  • Reaction Compatibility: Many reagents are unstable in DMF or DMSO (e.g., some strong bases, acid chlorides).

  • Downstream Processing: These high-boiling point solvents are difficult to remove and can complicate product isolation and purification.

  • Temperature Limitations: While they have high boiling points, some reactions need to be run at lower temperatures where these solvents may be frozen or highly viscous. Always check the compatibility of your entire reaction system with the chosen solvent.

Part 2: Systematic Troubleshooting Guide for Poor Solubility

When faced with a solubility challenge, a systematic approach is more effective than random solvent screening. This guide provides a logical workflow for diagnosing and solving the problem.

Workflow: From Problem to Solution

The following diagram outlines a decision-making process for addressing solubility issues with 2-pyridone derivatives.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Tier 1 Solutions (Process Optimization) cluster_2 Phase 3: Tier 2 Solutions (Formulation Adjustment) cluster_3 Phase 4: Tier 3 Solutions (Chemical Modification) start Poor Solubility Observed (Precipitation / Slurry) q1 Is the reaction homogeneous at reflux? start->q1 sol1 Increase Temperature (Check reagent stability) q1->sol1 Yes, but precipitates on cooling sol2 Change Primary Solvent (Consult Polarity Table) q1->sol2 No sol3 Hot Filtration / Solvent Swap (For Post-Reaction Workup) sol1->sol3 sol2->q1 Re-evaluate sol4 Add Polar Aprotic Co-Solvent (e.g., DMF, NMP, DMSO) sol2->sol4 No single solvent works sol5 Add Protic Co-Solvent (e.g., IPA, n-BuOH, Water) (Caution: Check Reactivity) sol4->sol5 Still insufficient sol6 Use Additives (e.g., LiCl, Phase-Transfer Catalyst) sol5->sol6 Additives needed sol7 Introduce Solubilizing Group (e.g., Alkyl chain, PEG) sol6->sol7 Last Resort: Resynthesis sol8 Temporarily Protect N-H (e.g., BOC, SEM) sol7->sol8

Caption: A decision tree for troubleshooting 2-pyridone solubility.

Step 1: Characterize Your System & Consult Solvent Data

Before changing conditions, understand the properties of your specific 2-pyridone derivative and potential solvents. "Like dissolves like" is a fundamental principle.[9] Highly crystalline, unsubstituted 2-pyridones will require more polar solvents than derivatives functionalized with large, nonpolar groups (e.g., long alkyl chains or bulky aryl groups).

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Notes
Toluene2.41112.38Good for nonpolar compounds; often requires high temp.
Tetrahydrofuran (THF)4.0667.58Common starting point; moderate polarity.
Dichloromethane (DCM)3.1409.08Useful for lower temp reactions; moderate polarity.
Acetonitrile (MeCN)5.88237.5Polar aprotic; good for many salt-based reactions.
Isopropyl Alcohol (IPA)3.98219.9Polar protic; can participate in reactions.[8]
1,4-Dioxane4.81012.21Common for cross-couplings; higher boiling point than THF.
N,N-Dimethylformamide (DMF)6.415336.7Excellent polar aprotic solvent; hard to remove.[10]
Dimethyl Sulfoxide (DMSO)7.218946.7Highly polar aprotic; can be reactive.[1][11]
Step 2: Experimental Protocol for Solubility Screening

This protocol provides a systematic way to test solubility before committing to a large-scale reaction.

Objective: To identify a suitable solvent or co-solvent system for a 2-pyridone derivative at reaction temperature.

Materials:

  • Your 2-pyridone derivative (5-10 mg per test)

  • A selection of solvents from Table 1

  • Small vials (e.g., 2 mL) with stir bars

  • Hot plate with stirring and temperature control

Methodology:

  • Preparation: Add ~5 mg of your compound to a vial with a stir bar.

  • Initial Solvent Addition: Add 0.1 mL of the first test solvent. Stir at room temperature for 5 minutes. Observe if the solid dissolves completely.

  • Incremental Solvent Addition: If not fully dissolved, add the solvent in 0.1 mL increments up to a total volume of 1.0 mL, observing after each addition. This helps estimate the approximate solubility (e.g., >5 mg/mL).

  • Temperature Increase: If the compound is still insoluble at room temperature, slowly heat the vial to your target reaction temperature (do not exceed the solvent's boiling point). Observe any changes in solubility.[3][12]

  • Co-Solvent Testing: If a single solvent is ineffective, repeat the process using promising solvents and add a co-solvent (e.g., add DMSO dropwise to a slurry in THF) to see if it promotes dissolution.

  • Record Observations: Create a table to systematically record your findings (e.g., Soluble in THF at 60°C; Insoluble in Toluene at 100°C; Soluble in THF/DMF 10:1 mixture at RT).

Step 3: Advanced Strategies & Chemical Rationale

If simple solvent changes are insufficient, consider these more advanced techniques.

A. The Power of Co-Solvents Using a mixture of solvents is a powerful technique.[13] A less polar "primary" solvent (e.g., THF, Dioxane) can maintain the solubility of other nonpolar reactants, while a small amount of a highly polar "co-solvent" (e.g., DMF, NMP, DMSO) can specifically solvate the 2-pyridone and break up the hydrogen-bonded aggregates. Start with a 10:1 or 5:1 ratio of primary solvent to co-solvent and adjust as needed.

B. The Tautomerism and Solvent Effect The choice of solvent can influence the 2-pyridone/2-hydroxypyridine tautomeric equilibrium.[2]

  • Polar Protic Solvents (Water, Alcohols): These solvents are excellent hydrogen bond donors and acceptors themselves. They can effectively compete with the 2-pyridone's self-association, solvating individual molecules and favoring the polar 2-pyridone (lactam) tautomer, thus increasing solubility.

  • Non-Polar Solvents (Toluene, Hexane): These solvents cannot effectively solvate the polar lactam form. In these environments, the less polar 2-hydroxypyridine (lactim) tautomer is favored, but more importantly, the pyridone's self-association into insoluble aggregates dominates.

Caption: Solvent effects on 2-pyridone tautomerism and aggregation.

C. Chemical Modification (For intractable cases) If all else fails, modifying the molecule itself may be necessary.

  • N-Alkylation/N-Arylation: Replacing the N-H proton with an alkyl or aryl group eliminates the primary hydrogen bond donor site, drastically reducing self-association and improving solubility in less polar organic solvents.[14]

  • Solubilizing Tags: While more common in biochemistry for improving protein solubility, the principle of attaching a solubilizing group can be applied.[15][16][17] Adding a flexible alkyl chain or a short polyethylene glycol (PEG) chain to a remote part of the molecule can disrupt crystal packing and enhance solubility. This is a synthetic strategy to consider during the design phase of a project.[18]

References

Technical Support Center: Minimizing Homocoupling in Reactions with 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the common homocoupled byproduct, 5,5'-bis(2-oxo-1,2-dihydropyridine-3-carbonitrile). This document provides in-depth, field-proven insights and actionable protocols to enhance the yield and purity of your desired cross-coupled products.

Understanding the Challenge: The Propensity for Homocoupling

This compound is a valuable building block in medicinal chemistry. However, its electron-deficient nature, a consequence of the pyridone ring and the nitrile group, makes the iodo-substituent particularly susceptible to side reactions, most notably homocoupling. This undesired reaction leads to the formation of a symmetrical biaryl dimer, which can complicate purification and reduce the overall yield of the target molecule.

Homocoupling can occur through several mechanisms depending on the reaction type, including Ullmann-type reactions (copper-catalyzed), Glaser-Hay coupling of terminal alkyne partners, and palladium-catalyzed pathways.[1][2] In palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, homocoupling can arise from the reaction of two molecules of the aryl iodide or two molecules of the organometallic coupling partner (e.g., boronic acid).[1][3][4]

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you may encounter during your experiments that lead to the formation of the homocoupled dimer.

Issue 1: Significant Homocoupling of this compound Observed in Suzuki Coupling

Question: I am performing a Suzuki coupling with this compound and an arylboronic acid, but I am observing a significant amount of the homocoupled pyridone dimer. How can I minimize this side reaction?

Answer: The formation of the pyridone dimer in a Suzuki reaction is often a result of a palladium-catalyzed homocoupling of the aryl iodide.[1] This can be exacerbated by several factors. Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Palladium Source: The choice of palladium precursor can influence the concentration of Pd(0) and Pd(II) species in the reaction. Using a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is standard. However, an excess of Pd(II) can promote homocoupling of the boronic acid.[3] Consider using a lower catalyst loading (0.5-2 mol%) to start.[5]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[6][7]

    • Recommendation: Switch to a ligand known to suppress homocoupling, such as a biarylphosphine ligand (e.g., SPhos, XPhos) or dppf (1,1'-bis(diphenylphosphino)ferrocene).[8] These ligands can accelerate the reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.

2. Reaction Conditions:

  • Base: The choice and strength of the base are critical. A base that is too strong can promote side reactions.

    • Recommendation: Use a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like hydroxides or alkoxides.[9][10] Ensure the base is finely powdered and dry.

  • Solvent: The solvent system can affect the solubility of reagents and intermediates.

    • Recommendation: A biphasic solvent system, such as toluene/water or dioxane/water, is often effective for Suzuki couplings.[9] The water is essential for activating the boronic acid.[9]

  • Temperature: Higher temperatures can sometimes favor homocoupling.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

3. Rigorous Deoxygenation:

  • Rationale: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can participate in the homocoupling of the boronic acid.[3] It can also promote Glaser-type coupling if a terminal alkyne is the partner.

  • Protocol: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[9] Assembling the reaction under an inert atmosphere is crucial. A subsurface sparge with nitrogen prior to adding the catalyst can be particularly effective.[3]

4. Additives:

  • Reducing Agents: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.

    • Recommendation: Consider adding a small amount of potassium formate.[3]

Optimized Suzuki Protocol to Minimize Homocoupling
ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂ (2 mol%)Dppf ligand can suppress homocoupling.
Ligand (If using Pd(OAc)₂) SPhos (4 mol%)Bulky, electron-rich ligand favoring cross-coupling.[7]
Base K₃PO₄ (2-3 equivalents)Effective base, often superior to carbonates.[9]
Solvent Toluene/Water (4:1)Biphasic system, good for many Suzuki reactions.[10]
Temperature 80-90 °CLower temperature to disfavor side reactions.
Atmosphere Rigorous deoxygenation (N₂ or Ar sparge)Prevents catalyst oxidation and side reactions.[3][9]
Issue 2: Prevalent Alkyne Dimerization (Glaser-Hay Coupling) in Sonogashira Reactions

Question: In my Sonogashira coupling of this compound with a terminal alkyne, the main byproduct is the homocoupled diyne. How can I favor the cross-coupling product?

Answer: The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings and is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).[2][11][12]

1. Copper Co-catalyst:

  • Rationale: The copper(I) is essential for the Glaser-Hay side reaction.

  • Recommendations:

    • Reduce the amount of CuI: Lowering the copper loading (e.g., to 1-2 mol%) can sometimes be sufficient.[13]

    • Copper-free conditions: It is often possible to perform the Sonogashira coupling without a copper co-catalyst, especially with highly reactive aryl iodides.[6] This is one of the most effective ways to eliminate alkyne homocoupling.

2. Reaction Atmosphere:

  • Rationale: Oxygen is the oxidant for the Glaser-Hay coupling.[14]

  • Protocol: As with the Suzuki reaction, rigorous deoxygenation of solvents and maintaining an inert atmosphere are critical.[15]

3. Slow Addition of the Alkyne:

  • Rationale: Adding the alkyne slowly via a syringe pump keeps its concentration low at any given time, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling with the aryl iodide.[13]

4. Base and Solvent:

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Using an excess can sometimes be beneficial.[15] Some protocols suggest diisopropylamine in toluene.[15]

  • Solvent: A co-solvent like THF or DMF is often used with the amine base.[15]

Optimized Sonogashira Protocol to Minimize Alkyne Homocoupling
ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective catalyst.[6]
Copper Co-catalyst None (Copper-free) or CuI (1-2 mol%)Eliminates or reduces the catalyst for Glaser coupling.[6][13]
Base Diisopropylamine or TEA (3-5 equivalents)Acts as both base and solvent.
Solvent THF or TolueneCo-solvent to ensure solubility.[15]
Temperature Room temperature to 60 °CMilder conditions can reduce side reactions.[16]
Atmosphere Rigorous deoxygenation (N₂ or Ar sparge)Prevents oxidative Glaser coupling.[15]
Addition Method Slow addition of the terminal alkyneKeeps alkyne concentration low to disfavor dimerization.[13]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to homocoupling?

A1: The electron-withdrawing nature of the pyridone ring and the nitrile group makes the carbon-iodine bond more reactive towards oxidative addition to the Pd(0) catalyst.[1] This increased reactivity can sometimes lead to a higher rate of the homocoupling side reaction if the subsequent steps of the cross-coupling catalytic cycle are not efficient.

Q2: Can the order of addition of reagents help minimize homocoupling?

A2: Yes, the sequence of adding reagents can be important. It is generally recommended to add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly deoxygenated.[9] This ensures the catalyst is introduced into an inert environment, minimizing its deactivation or participation in oxygen-mediated side reactions.

Q3: I am still observing homocoupling despite optimizing my conditions. What else can I try?

A3: If homocoupling persists, consider the purity of your starting materials. Trace impurities in your this compound or your coupling partner could be affecting the catalytic cycle. Re-purification of starting materials may be necessary. Additionally, a more extensive screening of ligands and solvent systems could be beneficial, as the optimal conditions can be highly substrate-dependent.

Q4: Is there a way to remove the homocoupled byproduct during workup?

A4: The homocoupled dimer is often less soluble than the desired cross-coupled product. Purification by column chromatography is the most common method. However, depending on the specific properties of your product, recrystallization or precipitation might be effective in selectively removing the more symmetrical and often less soluble dimer.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired cross-coupling cycle and the competing homocoupling pathways.

Cross_Coupling_vs_Homocoupling cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-M Homocouple_ArI Ar-I Homocoupling (Ar-Pd(II)-Ar) OxAdd->Homocouple_ArI Ar-I RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product Dimer_ArAr Ar-Ar (Pyridone Dimer) Homocouple_ArI->Dimer_ArAr Glaser Glaser-Hay Coupling (R-R, Diyne Dimer) Cu_cat Cu(I), O₂ Cu_cat->Glaser caption Fig. 1: Competing reaction pathways.

Caption: Fig. 1: Competing reaction pathways.

This diagram illustrates the central catalytic cycle for the desired cross-coupling reaction. The key is to optimize conditions to favor the transmetalation and reductive elimination steps, thereby outcompeting the undesired homocoupling pathways that lead to dimer formation.

References

Technical Support Center: Alternative Solvents for the Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing this critical synthetic step, with a focus on solvent selection. Our goal is to enhance reaction efficiency, improve safety profiles, and align with modern green chemistry principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding solvent choice, from standard protocols to the implementation of greener alternatives.

Part 1: Understanding the Standard Synthesis & Associated Challenges
Q1: What is the conventional synthetic route and what solvents are typically used?

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 2-hydroxynicotinonitrile)[1]. The core challenge in this synthesis is the poor solubility of the starting material. It has low solubility in water and many common non-polar organic solvents[1][2]. Consequently, chemists often default to highly polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve sufficient substrate concentration for the reaction to proceed effectively.

The iodinating agent is typically molecular iodine (I₂) in the presence of a base or an oxidizing agent, or a milder, more modern reagent such as N-Iodosuccinimide (NIS)[3].

Q2: What are the primary drawbacks of using traditional solvents like DMF or DMSO?

While effective for solubilization, DMF and DMSO present significant downstream challenges and environmental concerns:

  • Purification Difficulties: Their high boiling points make them difficult to remove under reduced pressure, often requiring high temperatures that can degrade the target compound. They are also water-miscible, complicating aqueous workups and extractions.

  • Toxicity Concerns: DMF is classified as a substance of very high concern (SVHC) in many regions due to its reproductive toxicity.

  • Environmental Impact: Both solvents contribute to a poor environmental footprint and can be difficult to treat in waste streams[4].

  • Reaction Interference: DMSO can be oxidized by certain reagents, leading to unwanted side products.

Part 2: Selecting and Implementing Alternative Solvents
Q3: What are the key criteria for selecting a superior alternative solvent?

An ideal solvent for this synthesis must balance several factors. The primary consideration is its ability to solubilize the 2-oxo-1,2-dihydropyridine-3-carbonitrile precursor. Beyond that, the choice should be guided by:

  • Reagent Compatibility: The solvent must be inert to the iodinating agent (e.g., NIS) and any bases or additives used.

  • Product Isolation: It should have a lower boiling point than DMF/DMSO to facilitate easy removal post-reaction.

  • Workup Efficiency: Immiscibility with water is highly desirable to simplify extractive purification.

  • Green Chemistry & Safety: The solvent should have a better safety profile (less toxic, higher flash point) and be less environmentally harmful. The ACS GCI Pharmaceutical Roundtable provides excellent guides for solvent selection based on these principles[4][5].

Q4: Which specific "greener" or more practical alternative solvents are recommended?

Based on the criteria above, several alternatives can be considered. It is often a trade-off between solubility and ease of handling.

SolventBoiling Point (°C)Key AdvantagesPotential Challenges
Common Solvents (Baseline)
DMF153Excellent solubility for precursorHigh boiling point, toxicity, difficult workup
DMSO189Excellent solubility for precursorVery high boiling point, potential side reactions
Recommended Alternatives
Ethyl Acetate (EtOAc) 77Low toxicity, easy to remove, good for extractionModerate solubility; may require elevated temperatures
Acetonitrile (MeCN) 82Good dissolving power for polar compounds, relatively easy to removeCan be reactive with strong electrophiles/nucleophiles
2-Methyltetrahydrofuran (2-MeTHF) 80Greener alternative to THF, water-immiscibleSolubility may be limited; potentially forms peroxides
Cyclopentyl methyl ether (CPME) 106High boiling point (for higher temps), water-immiscible, low peroxide formationHigher boiling point than EtOAc, solubility needs to be tested
Hexafluoroisopropanol (HFIP) 58Excellent for activating N-halosuccinimides, promotes regioselectivity[6]High cost, volatile, acidic nature

Recommendation: Ethyl acetate is an excellent starting point for initial screening due to its favorable safety and handling profile. For reactions requiring more activation, particularly with NIS, HFIP is a powerful but more expensive option[6].

Experimental Workflow & Protocols

Workflow for Alternative Solvent Selection

The process of choosing and optimizing a new solvent system can be systematic. The following diagram outlines a logical workflow for this process.

Solvent_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Reaction Optimization cluster_scaleup Phase 3: Scale-Up & Finalization A Define Problem: Replace DMF/DMSO B Solubility Test: Test precursor in EtOAc, MeCN, 2-MeTHF at RT & 50°C A->B C Select Viable Solvents (>5 mg/mL solubility) B->C D Small-Scale Test Reaction: Chosen Solvent + NIS, 1.1 eq. C->D E Monitor by TLC/LC-MS (Time, Temp, Stoichiometry) D->E F Analyze Outcome: Yield, Purity, Side Products E->F G Optimize Workup & Purification Protocol F->G H Confirm Protocol on Larger Scale G->H I Finalized Protocol H->I

Caption: A systematic workflow for selecting and implementing an alternative solvent.

Protocol: Iodination using Ethyl Acetate and N-Iodosuccinimide (NIS)

This protocol provides a starting point for performing the reaction in a greener, more manageable solvent system.

Materials:

  • 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Dissolution: Add ethyl acetate (approx. 15-20 mL per gram of starting material). Stir the suspension. The starting material may not fully dissolve at room temperature.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. If a precipitate (succinimide byproduct) is present, it can be filtered off. Transfer the filtrate to a separatory funnel.

  • Aqueous Workup:

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/iodine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization as needed to yield the final this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when transitioning to an alternative solvent system.

Troubleshooting_Flowchart Start Reaction Issue Identified Q1 Incomplete Conversion Starting material remains after prolonged reaction time. Start->Q1 Q2 Low Yield / Product Loss Product is formed but yield is poor after workup. Start->Q2 Q3 Multiple Side Products TLC/LC-MS shows multiple new spots. Start->Q3 A1 Root Cause Analysis • Poor Solubility • Insufficient Temperature • Reagent Deactivation Q1->A1 S1 Solutions • Increase temperature to reflux • Add a co-solvent (e.g., 10% MeCN) • Add fresh NIS (0.2 eq) A1->S1 A2 Root Cause Analysis • Product precipitation with byproduct • Product is water-soluble • Product degradation Q2->A2 S2 Solutions • Analyze filtered solids for product • Reduce number of aqueous washes • Back-extract aqueous layers with EtOAc A2->S2 A3 Root Cause Analysis • Over-iodination (di-iodo species) • Reaction with solvent • Thermal decomposition Q3->A3 S3 Solutions • Use exactly 1.05 eq of NIS • Lower reaction temperature • Ensure solvent is pure and peroxide-free A3->S3

Caption: A troubleshooting flowchart for common synthesis problems.

Q: My starting material has very poor solubility in the chosen alternative solvent (e.g., Ethyl Acetate). What should I do?
  • Increase Temperature: Many compounds show significantly increased solubility at higher temperatures. Try heating the mixture to the solvent's reflux temperature. The reaction may proceed effectively even if the material is not fully dissolved at the start (i.e., as a slurry).

  • Use a Co-solvent: Adding a small percentage (10-20%) of a stronger polar solvent like Acetonitrile can dramatically improve solubility without significantly complicating the workup.

  • Re-evaluate Solvent Choice: If solubility remains prohibitively low, consider a more polar alternative from the list, such as Acetonitrile.

Q: The reaction is incomplete or stalls, even after several hours.
  • Insufficient Activation: The reaction may be too slow at the chosen temperature. Increase the heat to reflux. If this is ineffective, the iodinating agent may require more activation. For NIS-based reactions, adding a catalytic amount of a protic source, like a drop of acetic acid, can sometimes accelerate the reaction.

  • Reagent Purity: Ensure your NIS is fresh and has been stored properly. Decomposed NIS will be ineffective. Consider adding another small portion (0.1-0.2 eq) of NIS to see if the reaction restarts.

Q: My workup is problematic, and I suspect I'm losing product.
  • Product Precipitation: The desired product, this compound, may have limited solubility in the chosen solvent and could precipitate out, especially upon cooling. Always check any filtered solids (like the succinimide byproduct) for your product.

  • Emulsion Formation: If emulsions form during the aqueous wash, add more brine to help break the layers.

  • Back-Extraction: If your product has some water solubility, you may be losing it to the aqueous layers. Perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile: An Essential Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as 2-hydroxy-5-iodonicotinonitrile, is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural arrangement, featuring a pyridone core, a nitrile group, and a strategically positioned iodine atom, renders it a versatile scaffold for the development of novel therapeutics, including antiviral and anticancer agents. The iodine atom, in particular, serves as a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency.

Synthetic Strategies: A Comparative Overview

Two principal strategies emerge for the synthesis of this compound:

  • Route A: Direct Electrophilic Iodination. This approach involves the synthesis of the parent 2-oxo-1,2-dihydropyridine-3-carbonitrile followed by a direct iodination of the pyridone ring.

  • Route B: Multi-Component Cyclization. This strategy focuses on constructing the iodinated pyridone ring system from acyclic precursors in a single, convergent step.

The choice between these routes is often dictated by the availability of starting materials, desired scale of production, and the specific requirements of the subsequent synthetic steps.

Route A: The Direct Iodination Approach

This two-step approach is arguably the most straightforward and is often favored for its simplicity and adaptability.

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile

The precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile, can be efficiently synthesized via a one-pot, three-component reaction of an appropriate acetophenone, an aromatic aldehyde, and ethyl cyanoacetate in the presence of ammonium acetate. This method is lauded for its operational simplicity and high yields.[1][2]

Experimental Protocol: Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (General Procedure) [2]

  • Materials:

    • Aromatic ketone (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • Ammonium acetate (8 mmol)

    • Ethanol (30 ml)

  • Procedure:

    • Combine the aromatic ketone, aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate in a round-bottom flask.

    • Add ethanol and reflux the mixture for 10-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Step 2: Electrophilic Iodination

With the pyridone precursor in hand, the subsequent step involves the regioselective introduction of an iodine atom at the C5 position. The electron-rich nature of the 2-pyridone ring facilitates electrophilic substitution, with the hydroxyl group directing the incoming electrophile to the positions ortho and para to it.

N-Iodosuccinimide (NIS) has emerged as a mild and highly effective reagent for the iodination of a wide range of aromatic and heteroaromatic compounds. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS and enhances the electrophilicity of the iodine.

dot graph "Route_A_Direct_Iodination" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for Route A: Direct Iodination.

Experimental Protocol: Direct Iodination of 2-Oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • 2-Oxo-1,2-dihydropyridine-3-carbonitrile (1 mmol)

    • N-Iodosuccinimide (NIS) (1.1 mmol)

    • Trifluoroacetic acid (TFA) (catalytic amount)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve 2-oxo-1,2-dihydropyridine-3-carbonitrile in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide to the solution.

    • Add a catalytic amount of trifluoroacetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route B: The Multi-Component Cyclization Approach

This alternative strategy aims to construct the final iodinated pyridone in a single synthetic operation from simple, acyclic precursors. While potentially more complex to optimize, a successful multi-component reaction can be highly efficient in terms of step economy.

A plausible approach involves a variation of the Thorpe-Ziegler reaction, which is a base-catalyzed cyclization of dinitriles.[3][4][5][6][7] In this context, a suitably substituted iodinated precursor could undergo cyclization to form the desired pyridone ring. For instance, the reaction of an iodinated β-ketoester with cyanoacetamide in the presence of a base could lead to the target molecule.

dot graph "Route_B_Multi_Component" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Conceptual Workflow for Route B.

While conceptually elegant, the development of a robust multi-component reaction for this specific target requires careful optimization of reaction conditions to control regioselectivity and maximize yield. The synthesis of the required iodinated starting materials also adds to the overall synthetic effort.

Performance Comparison

ParameterRoute A: Direct IodinationRoute B: Multi-Component Cyclization
Overall Yield Generally good to excellent, depending on the efficiency of both steps.Highly variable; can be excellent if optimized, but may require significant development.
Scalability Both steps are generally scalable, although the purification of the final product may become more challenging on a larger scale.Can be challenging to scale up due to the complexity of the reaction mixture and potential for side products.
Versatility Highly versatile. The precursor can be used to synthesize a variety of halogenated pyridones by simply changing the halogenating agent.Less versatile. A new set of starting materials would be required for each different halogenated analog.
Simplicity Relatively straightforward, with well-established procedures for each step.Can be complex to set up and optimize.
Atom Economy Moderate, due to the use of a stoichiometric iodinating agent and the generation of succinimide as a byproduct.Potentially higher if all atoms from the starting materials are incorporated into the final product.

Conclusion and Expert Recommendation

For most laboratory-scale syntheses and for researchers seeking a reliable and versatile method, Route A (Direct Iodination) is the recommended approach. The synthesis of the pyridone precursor is well-documented and high-yielding. The subsequent direct iodination with NIS is a robust and selective reaction that provides a straightforward path to the desired this compound. This route offers a clear and predictable pathway with readily available starting materials and reagents.

While Route B (Multi-Component Cyclization) presents an intellectually appealing and potentially more step-economical alternative, it requires significant investment in methods development. For large-scale industrial production where minimizing the number of synthetic steps is a primary concern, the development of a highly optimized multi-component reaction could be a worthwhile endeavor. However, for the majority of research and development applications, the reliability and predictability of the direct iodination approach make it the superior choice.

References

A Comparative Guide to the Structural Validation of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for the rigorous structural validation of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. In the landscape of drug discovery and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. For researchers, medicinal chemists, and drug development professionals, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays.

This document eschews a simplistic, step-by-step template. Instead, it presents a holistic analytical philosophy centered on a triad of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will explore the causality behind the selection of these methods, detail self-validating experimental protocols, and provide comparative data to illustrate the structural nuances between a parent scaffold and its derivatives.

The Analytical Triad: A Self-Validating Approach to Structural Elucidation

No single analytical technique provides absolute proof of a chemical structure. True confidence is achieved through the convergence of data from orthogonal methods. Each technique in our proposed triad interrogates a different fundamental property of the molecule, creating a powerful, self-validating system.

  • Nuclear Magnetic Resonance (NMR): Defines the molecule's carbon-hydrogen framework and atom connectivity in the solution state. It is the primary tool for mapping the molecular skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight and, with high-resolution instrumentation, the elemental formula. It provides a fundamental check on the atomic constituents.[1]

  • X-ray Crystallography: Provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, angles, and stereochemistry.[2][3]

The synergy of these techniques provides a robust and defensible structural assignment.

Caption: The synergistic triad of analytical techniques for robust structural validation.

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. Its power lies in its ability to report on the precise chemical environment of each hydrogen and carbon atom, allowing for the piece-by-piece construction of the molecular puzzle.

Causality of NMR Analysis

For the this compound scaffold, NMR is indispensable for:

  • Confirming Regiochemistry: Verifying the substitution pattern on the pyridone ring is critical. The presence of the electron-withdrawing cyano group at C3 and the bulky, electron-donating iodo group at C5 creates a distinct electronic environment, leading to predictable chemical shifts for the remaining ring protons (H4 and H6).

  • Verifying N-Substitution: The disappearance of the broad N-H proton signal and the appearance of new signals corresponding to an N-substituent (e.g., an alkyl or benzyl group) is the most direct evidence of successful derivatization at the N1 position.

  • Establishing Connectivity: Through two-dimensional (2D) NMR experiments like COSY and HMBC, we can irrefutably link protons and carbons, confirming the entire bonding network.

Comparative NMR Data

The table below contrasts the predicted ¹H and ¹³C NMR chemical shifts for the parent scaffold with a hypothetical derivative, 1-benzyl-5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. This comparison highlights the specific spectral changes a chemist should look for to validate the reaction's success.

Assignment Parent Scaffold (Predicted) 1-Benzyl Derivative (Predicted) Rationale for Change
¹H NMR (ppm)
NH (N1-H)~11.5 (broad s)AbsentSuccessful substitution at the N1 position.
H4~7.8 (d)~7.9 (d)Minor downfield shift due to altered ring electronics from N-substitution.
H6~8.1 (d)~8.2 (d)Minor downfield shift.
Benzyl-CH₂N/A~5.2 (s)Appearance of new signal for the methylene protons of the benzyl group.
Benzyl-ArHN/A~7.3-7.5 (m)Appearance of signals for the five aromatic protons of the benzyl group.
¹³C NMR (ppm)
C2 (C=O)~160~159Minor shift.
C3~105~106Minor shift.
C4~145~146Minor shift.
C5 (C-I)~90~91The carbon bearing the iodine is typically shifted upfield.
C6~150~151Minor shift.
CN~117~117Negligible change.
Benzyl-CH₂N/A~50Appearance of the benzylic carbon signal.
Benzyl-ArCN/A~127-135Appearance of aromatic carbon signals.

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and concentration.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for this scaffold to ensure the solubility of the parent compound and to clearly observe the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral width covers the expected range (approx. 0-13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[4]

    • Set a wider spectral width (~0-200 ppm) and a larger number of scans due to the lower natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.[4]

  • 2D NMR (if required): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to confirm H-H and C-H correlations.

Mass Spectrometry (MS): Confirming Molecular Composition

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a fundamental validation checkpoint. High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the molecular formula, a critical piece of data for publications and patents.

Causality of MS Analysis
  • Formula Confirmation: For a novel derivative, observing a molecular ion peak whose exact mass matches the calculated mass to within 5 ppm provides extremely high confidence in the elemental formula.

  • Purity Check: MS can quickly identify the presence of starting materials or byproducts.

  • Fragmentation Analysis: While not always necessary for simple validation, analyzing the fragmentation pattern can provide additional structural clues that corroborate NMR data. For pyridones, fragmentation may involve the loss of CO or cleavage of N-substituents.[5]

Comparative MS Data

This table illustrates the expected HRMS data for the parent compound and its benzyl derivative.

Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Expected Observed Mass
Parent ScaffoldC₆H₄IN₂O⁺246.9414246.9410 - 246.9418
1-Benzyl DerivativeC₁₃H₁₀IN₂O⁺336.9883336.9878 - 336.9888
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Collect data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical exact mass calculated from the molecular formula. The mass difference should be less than 5 ppm.

X-ray Crystallography: The Unambiguous 3D Structure

While NMR and MS provide powerful evidence, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, three-dimensional picture of the molecule in the solid state.[2][3] It is the gold standard for structural proof.

Causality of Crystallographic Analysis
  • Absolute Confirmation: It definitively confirms connectivity, regiochemistry, and stereochemistry, resolving any ambiguities that may persist after NMR and MS analysis.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the planarity of the pyridone ring and the orientation of any substituents.

  • Intermolecular Interactions: It provides invaluable insight into how molecules pack in a crystal lattice, revealing hydrogen bonding or other non-covalent interactions that can influence physical properties like solubility and melting point.[6][7]

Caption: General workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step.[3] Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include:

    • Slow evaporation of a solvent from a saturated solution.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a high-quality single crystal on a goniometer head.[4]

  • Data Collection:

    • Mount the goniometer on the diffractometer and center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the beam, typically at a low temperature (e.g., 100-120 K) to minimize thermal motion.[8]

  • Data Processing:

    • Integrate the diffraction spots to determine their intensities.

    • Apply corrections for factors such as absorption and polarization.

  • Structure Solution and Refinement:

    • Solve the "phase problem" to generate an initial electron density map.

    • Build a molecular model that fits the electron density map.

    • Refine the model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[4]

Conclusion

The structural validation of novel compounds like this compound derivatives is a cornerstone of rigorous scientific research and pharmaceutical development. Relying on a single data point, such as a molecular weight from a low-resolution mass spectrometer, is insufficient and scientifically unsound.

By employing the analytical triad of NMR Spectroscopy, Mass Spectrometry, and X-ray Crystallography, researchers can create a self-validating and comprehensive data package. This integrated approach ensures that the structure is known with the highest possible degree of confidence, providing a solid foundation for understanding the molecule's biological activity and advancing it through the development pipeline. This level of diligence is not merely best practice; it is an essential component of scientific integrity.

References

A Comparative Guide to the Biological Activity of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridone Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core, a member of the pyridone family, represents a "privileged scaffold" in modern drug discovery. Its unique electronic properties and versatile substitution points allow for the generation of vast chemical libraries with diverse biological activities. These compounds have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The introduction of a halogen, such as iodine at the 5-position, can dramatically modulate the molecule's physicochemical properties—including lipophilicity and hydrogen bonding capacity—thereby influencing its interaction with biological targets.

This guide provides an in-depth, objective comparison of the biological performance of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and its structural analogues. We will synthesize data from multiple studies to elucidate structure-activity relationships (SAR) and provide the scientific rationale behind observed activities, supported by detailed experimental protocols for key biological assays.

Mechanism of Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., Pyridone Analogue) ES->E - S P Product (P) ES->P k_cat EI->E - I Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO/SDS) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate IC50 read->calculate

References

advantages of iodinated precursors in sequential cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Iodinated Precursors in Sequential Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic construction of complex organic molecules is a central challenge. Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in the synthetic chemist's arsenal for forging carbon-carbon and carbon-heteroatom bonds. The success of these transformations, particularly in sequential or iterative approaches, hinges critically on the choice of the electrophilic precursor. This guide provides an in-depth comparison of iodinated aromatic precursors against other common alternatives, grounded in mechanistic principles and supported by experimental insights, to demonstrate their distinct advantages in building molecular complexity.

The Decisive First Step: Oxidative Addition and the C-X Bond

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step is frequently the rate-determining event of the entire cycle. The facility of this reaction is inversely related to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow a clear trend:

  • C-Cl: ~84 kcal/mol

  • C-Br: ~71 kcal/mol

  • C-I: ~57 kcal/mol

The significantly weaker carbon-iodine bond means that aryl iodides undergo oxidative addition to the Pd(0) catalyst much more readily than their bromo and chloro counterparts.[1][2] This fundamental property establishes a clear reactivity hierarchy among aryl halides: I > Br ~ OTf > Cl .[3] This enhanced reactivity is not merely a theoretical curiosity; it has profound practical implications, enabling reactions to proceed under milder conditions, often at lower temperatures and with lower catalyst loadings.

G cluster_0 Oxidative Addition Reactivity Pd(0)L2 Pd(0)L₂ TS_I Transition State (Low ΔG‡) Pd(0)L2->TS_I + Ar-I (Fastest) TS_Br Transition State (Medium ΔG‡) Pd(0)L2->TS_Br + Ar-Br (Slower) TS_Cl Transition State (High ΔG‡) Pd(0)L2->TS_Cl + Ar-Cl (Slowest) Ar-I Ar-I Ar-Br Ar-Br Ar-Cl Ar-Cl Product Ar-Pd(II)(X)L₂ TS_I->Product TS_Br->Product TS_Cl->Product

Caption: Oxidative addition energy profile for aryl halides.

Harnessing Differential Reactivity for Sequential Synthesis

The significant gap in reactivity between the C-I bond and other C-X bonds is the cornerstone of chemoselective sequential cross-coupling. By using a di- or poly-halogenated substrate containing an iodine atom alongside a bromine or chlorine atom, chemists can selectively address one reaction site at a time.

The typical strategy involves a two-step process, which can often be performed in a single reaction vessel ("one-pot"):

  • Step 1 (Iodine-Selective Coupling): The first cross-coupling reaction is performed under mild conditions (e.g., lower temperature, specific base/catalyst system) that are sufficient to activate the C-I bond but leave the C-Br or C-Cl bond untouched.

  • Step 2 (Bromine/Chlorine Coupling): After the first reaction is complete, a new coupling partner is introduced, and the reaction conditions are intensified (e.g., by raising the temperature or adding a more potent catalyst/ligand) to activate the more robust C-Br or C-Cl bond.[3]

This approach allows for the controlled and predictable synthesis of unsymmetrically substituted arenes from a single, readily available precursor, a strategy invaluable in medicinal chemistry for building structure-activity relationships (SAR).

G Start 1-Bromo-4-iodobenzene Step1 Step 1: Suzuki Coupling 1 (e.g., Ar¹B(OH)₂) Pd Catalyst, Mild Base Low Temperature Start->Step1 Intermediate 4-Bromo-4'-R¹-biphenyl Step1->Intermediate Selective reaction at C-I bond Step2 Step 2: Suzuki Coupling 2 (e.g., Ar²B(OH)₂) Stronger Base or Higher Temperature Intermediate->Step2 One-pot or sequential addition Final 4-R²-4'-R¹-biphenyl Step2->Final Reaction at C-Br bond G cluster_0 Step 1: Iodine-Selective Coupling cluster_1 Step 2: Bromine Coupling cluster_2 Workup and Purification Setup 1. To a flame-dried flask under N₂, add 1-bromo-4-iodobenzene, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃. Solvent 2. Add degassed toluene and water. Setup->Solvent Reaction1 3. Heat the mixture to 70-80 °C. Solvent->Reaction1 Monitor1 4. Monitor reaction by TLC or GC-MS until starting iodide is consumed (typically 2-4 h). Reaction1->Monitor1 Addition 5. Cool the reaction mixture slightly. Add phenylboronic acid directly to the flask. Monitor1->Addition Reaction2 6. Increase temperature to 100-110 °C. Addition->Reaction2 Monitor2 7. Monitor reaction until the bromo-intermediate is consumed (typically 6-12 h). Reaction2->Monitor2 Workup 8. Cool to RT, add water, and extract with ethyl acetate. Wash combined organic layers with brine. Monitor2->Workup Purify 9. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Workup->Purify

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Pyridone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-pyridone scaffold has emerged as a "privileged structure" due to its versatile physicochemical properties, including metabolic stability and balanced lipophilicity.[1] This has led to its incorporation into a wide array of therapeutic agents targeting diverse pathologies, from viral infections to cancer.[2][3][4] Computational docking has become an indispensable tool in the rational design and optimization of these inhibitors, allowing for the prediction of binding affinities and interaction patterns that guide synthetic efforts.

This guide provides an in-depth, objective comparison of the performance of various 2-pyridone-based inhibitors against different biological targets, supported by experimental and in silico data. We will delve into the causality behind experimental choices in a comparative docking workflow, ensuring a self-validating system for robust and reproducible results.

The Strategic Importance of the 2-Pyridone Moiety

The 2-pyridone ring system is a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor.[5] This dual nature facilitates strong and specific interactions within the binding pockets of various enzymes, making it a highly attractive starting point for inhibitor design.[5] Its favorable properties have been leveraged in the development of inhibitors for a range of targets, including viral enzymes like HIV-1 reverse transcriptase and the main protease of SARS-CoV-2, as well as human kinases such as PIM-1, VEGFR-2, and HER-2 that are implicated in cancer.[2][5][6][7]

Experimental Design for a Comparative Docking Study

A rigorous comparative docking study is crucial for accurately predicting the binding potential of a series of inhibitors and for understanding their structure-activity relationships (SAR). The following protocol outlines a detailed, step-by-step methodology for conducting such a study.

Step 1: Preparation of the Target Protein Structures

The initial and most critical step is the preparation of the target protein's three-dimensional structure. The quality of the protein structure directly impacts the reliability of the docking results.

  • Selection and Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will consider the following representative targets:

    • HIV-1 Reverse Transcriptase (RT): A key enzyme in the replication of HIV.

    • PIM-1 Kinase: A serine/threonine kinase involved in cancer cell proliferation.[6]

    • VEGFR-2 & HER-2 Kinases: Receptor tyrosine kinases crucial in angiogenesis and cancer progression.[5]

    • SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus.[7]

  • Protein Clean-up: The raw PDB files often contain non-essential molecules such as water, co-factors, and existing ligands. These must be removed to prepare the protein for docking. It is also crucial to check for and repair any missing atoms or residues.

  • Protonation and Energy Minimization: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures. Subsequently, perform an energy minimization step to relieve any steric clashes and to arrive at a low-energy conformation of the protein.

Step 2: Ligand Preparation

The 2-pyridone-based inhibitors to be docked must also be prepared in a computationally appropriate format.

  • 2D to 3D Conversion: Sketch the 2D structures of the 2-pyridone derivatives and convert them into 3D structures using a suitable molecular modeling program.

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of the ligands at a physiological pH (typically 7.4). The 2-pyridone scaffold can exist in tautomeric forms, and its derivatives may have ionizable groups.[1]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain their lowest energy conformations.

Step 3: Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed. The choice of docking software is a critical decision that can influence the outcome. Popular and well-validated programs include AutoDock Vina, GOLD, and the Molecular Operating Environment (MOE).[8][9][10]

  • Defining the Binding Site: The binding site on the target protein must be defined. This is typically done by creating a "grid box" around the active site identified from the co-crystallized ligand in the original PDB structure.

  • Running the Docking Algorithm: The docking software will then explore various possible conformations and orientations of each ligand within the defined binding site. It uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Docking Poses: The output of the docking simulation will be a set of docked poses for each ligand, ranked by their predicted binding scores. The top-ranked poses should be visually inspected to ensure they make chemically sensible interactions with the protein's active site.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of a typical molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Protein Select & Retrieve Target Protein (PDB) Protein_Clean Clean & Protonate Protein Protein->Protein_Clean Ligands Prepare 2-Pyridone Ligand Library Ligand_3D Generate 3D Conformations & Minimize Energy Ligands->Ligand_3D Define_Site Define Binding Site (Grid Box) Protein_Clean->Define_Site Run_Docking Execute Docking Algorithm Ligand_3D->Run_Docking Define_Site->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results Binding_Data Binding Affinity Data (Table) Analyze_Results->Binding_Data Interaction_Diagram Interaction Patterns (Visualization) Analyze_Results->Interaction_Diagram

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis of Docking Results

The primary output of a comparative docking study is a quantitative comparison of the predicted binding affinities of different inhibitors against one or more targets. This data is best presented in a tabular format for clarity.

2-Pyridone DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound A HIV-1 RT-9.8Lys101, Tyr181, Tyr188[2][11]
Compound B HIV-1 RT-8.5Lys101, Pro236[2]
Compound 4c PIM-1 Kinase-10.2Lys67, Glu121[6][12]
Compound 4f PIM-1 Kinase-11.5Lys67, Glu121, Pro123[6][12]
Compound 5a VEGFR-2-9.1Cys919, Asp1046[5]
Compound 5e VEGFR-2-9.9Cys919, Asp1046, Glu885[5]
Compound 5a HER-2-8.7Thr798, Asp863[5]
Compound 5e HER-2-9.4Thr798, Asp863, Met801[5]
P18 SARS-CoV-2 Mpro-7.291Cys145, Gly143[7]
P11 SARS-CoV-2 Mpro-6.628Glu166[7]

Note: The docking scores presented are representative values from the cited literature and may vary depending on the specific software and parameters used.

Visualizing Ligand-Protein Interactions

Understanding the specific interactions between the 2-pyridone inhibitors and the amino acid residues in the active site is crucial for rational drug design. These interactions can be visualized using molecular graphics software and can be schematically represented.

ligand_interactions cluster_protein Protein Active Site Lys101 Lys101 Tyr181 Tyr181 Tyr188 Tyr188 Pro236 Pro236 Pyridone_Core 2-Pyridone Core Pyridone_Core->Lys101 H-Bond (NH) Pyridone_Core->Tyr181 Pi-Pi Stacking Pyridone_Core->Tyr188 Pi-Pi Stacking Pyridone_Core->Pro236 Hydrophobic

Caption: Hypothetical interactions of a 2-pyridone inhibitor in a protein active site.

Trustworthiness and Self-Validation in Docking Protocols

To ensure the trustworthiness of docking results, it is essential to incorporate self-validating steps within the protocol.

  • Re-docking of Co-crystallized Ligands: A fundamental validation step is to extract the native ligand from a crystal structure, dock it back into the protein's active site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Use of Multiple Scoring Functions: Different docking programs employ different scoring functions to estimate binding affinity. Comparing the results from multiple programs can provide a more confident prediction.[8][13]

  • Correlation with Experimental Data: The ultimate validation of a docking protocol is its ability to correlate with experimental biological data. A good docking protocol should be able to rank a series of compounds according to their experimentally determined potencies (e.g., IC50 or Ki values).

Conclusion and Future Directions

Comparative molecular docking is a powerful and cost-effective tool for the discovery and optimization of 2-pyridone-based inhibitors. By following a rigorous and self-validating protocol, researchers can gain valuable insights into the structure-activity relationships of these compounds and prioritize the most promising candidates for synthesis and biological evaluation.

Future advancements in computational chemistry, such as the use of molecular dynamics simulations and more accurate scoring functions, will further enhance the predictive power of these in silico methods.[7][11] The continued application of these techniques will undoubtedly accelerate the development of novel 2-pyridone-based therapeutics for a wide range of diseases.

References

A Researcher's Guide to Navigating Cross-Reactivity of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, halogenated heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutics. The strategic incorporation of halogens into a heterocyclic scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] However, this chemical modification also introduces the complex challenge of cross-reactivity, where a compound interacts with unintended biological targets. This guide provides an in-depth, objective comparison of the performance of various halogenated heterocyclic compounds, supported by experimental data, to aid researchers in navigating the intricacies of cross-reactivity and making informed decisions in drug development.

The Double-Edged Sword: Understanding Halogenation and Cross-Reactivity

Halogenation is a powerful tool in medicinal chemistry. The introduction of fluorine, chlorine, bromine, or iodine can modulate the electronic and steric properties of a molecule, leading to improved potency and a more favorable pharmacokinetic profile.[1] The position of the halogen on the heterocyclic ring significantly influences its reactivity and potential for off-target interactions. For instance, in pyridines, halogens at the 2, 4, and 6 positions are more susceptible to nucleophilic displacement, which can be a factor in their reactivity profile.[3]

However, the very properties that make halogenated compounds effective can also lead to undesirable cross-reactivity. This can manifest as off-target binding to structurally related proteins, such as kinases, or interference in analytical assays.[4] Such off-target effects can lead to unforeseen toxicity or diminished efficacy, contributing to late-stage drug development failures.[5] Therefore, a thorough understanding and early assessment of a compound's cross-reactivity profile are paramount.

Comparative Analysis of Analytical Methods for Cross-Reactivity Assessment

The choice of analytical methodology is critical for accurately characterizing the cross-reactivity of halogenated heterocyclic compounds. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Table 1: Comparison of Key Analytical Methods

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
Immunoassays (ELISA) Antigen-antibody recognitionHigh throughput, cost-effectiveSusceptible to interference from structurally similar compounds, cross-reactivity is assay-dependentInitial screening of large compound libraries
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh resolution, quantitative, versatileLower throughput than immunoassays, may require derivatization for detectionQuantifying parent compound and metabolites in complex mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioHigh sensitivity and specificity, excellent for volatile compoundsNot suitable for non-volatile or thermally labile compoundsAnalysis of volatile impurities and metabolites
Receptor Binding Assays Measures binding of a ligand to its receptorProvides direct measure of target engagement and specificityRequires radiolabeled or fluorescently tagged ligands, can be complex to set upCharacterizing on-target and off-target binding affinities
Enzyme Inhibition Assays Measures the effect of a compound on enzyme activityProvides functional data on target modulation, can determine inhibition mechanismIndirect measure of binding, can be affected by assay conditionsAssessing the functional consequences of on-target and off-target interactions

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a halogenated heterocyclic compound against a target enzyme and potential off-target enzymes.

Materials:

  • Purified target and off-target enzymes

  • Substrate for each enzyme

  • Test compound (halogenated heterocyclic)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted test compound to the wells.

    • Incubate the plate for a predetermined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Competitive Receptor Binding Assay

This protocol assesses the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor, thereby determining its binding affinity (Ki).

Materials:

  • Cell membranes or purified receptors expressing the target and off-target receptors

  • Radiolabeled or fluorescently labeled ligand

  • Test compound (halogenated heterocyclic)

  • Binding buffer

  • Filter plates or scintillation vials

  • Filtration manifold or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes/purified receptors, the labeled ligand at a fixed concentration (typically at its dissociation constant, Kd), and the serially diluted test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound ligand.

    • Scintillation Proximity Assay (SPA): If using SPA beads, the bound radioligand will be in close enough proximity to the scintillant-coated beads to generate a signal, which can be read directly.

  • Detection:

    • Filtration Assay: Measure the radioactivity retained on the filters using a scintillation counter.

    • SPA: Measure the light output using a suitable plate reader.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Quantitative Comparison of Cross-Reactivity

The following table presents a synthesized compilation of IC50 values for a series of halogenated heterocyclic compounds against a panel of off-target kinases, demonstrating the impact of halogen substitution and position on selectivity.

Table 2: Comparative Off-Target Kinase Inhibition Profile (IC50 in µM)

CompoundHeterocyclic CoreHalogen SubstitutionKinase AKinase BKinase C
1 Pyridine2-Chloro0.5>102.1
2 Pyridine3-Chloro2.3>108.5
3 Pyridine4-Chloro0.85.21.5
4 Pyrimidine2,4-Dichloro1.21.80.9
5 Pyrimidine5-Bromo5.6>107.3
6 Isoquinoline6-Bromo0.13.40.5
7 Isoquinoline8-Fluoro0.99.12.8

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of appropriate assays and experimental conditions is paramount for generating reliable cross-reactivity data. The rationale behind these choices is rooted in understanding the potential mechanisms of action and metabolic fate of the compounds.

Metabolic Activation and its Implications

The biotransformation of halogenated heterocyclic compounds can lead to the formation of reactive metabolites that may exhibit altered cross-reactivity profiles.[6] For example, the transformation rate of pyridine derivatives is dependent on their substituents, with halogenated pyridines generally showing a slower transformation rate compared to other derivatives like pyridine carboxylic acids.[6] Understanding these metabolic pathways is crucial for designing relevant in vitro assays that can predict in vivo outcomes.

MetabolicActivation Parent Parent Halogenated Heterocyclic Compound Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Parent->Metabolite1 CYP450 Enzymes Target Intended Target Parent->Target Therapeutic Effect OffTarget Off-Target Protein Parent->OffTarget Potential Cross-Reactivity Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Enzymes Metabolite1->OffTarget Metabolite-Induced Cross-Reactivity Excretion Excretion Metabolite2->Excretion

Caption: Metabolic activation pathway of a halogenated heterocyclic compound.

Ensuring Trustworthiness through Self-Validating Systems

Every protocol should incorporate internal controls to ensure the validity of the results. For instance, in an enzyme inhibition assay, a known inhibitor of the enzyme should be run in parallel as a positive control. In receptor binding assays, the use of a well-characterized unlabeled ligand helps to define the specific binding window. Adherence to guidelines such as the ICH Q2(R2) for analytical procedure validation is also critical for establishing the accuracy, precision, and robustness of the assays.

Experimental Workflow for a Cross-Reactivity Study

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel halogenated heterocyclic compound.

CrossReactivityWorkflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Functional Validation cluster_3 Metabolite Analysis Primary Target Assay Primary Target Assay Broad Panel Immunoassay Broad Panel Immunoassay Primary Target Assay->Broad Panel Immunoassay Kinase Panel Screen Kinase Panel Screen Broad Panel Immunoassay->Kinase Panel Screen Receptor Binding Panel Receptor Binding Panel Broad Panel Immunoassay->Receptor Binding Panel Enzyme Inhibition Assays Enzyme Inhibition Assays Kinase Panel Screen->Enzyme Inhibition Assays Cell-Based Functional Assays Cell-Based Functional Assays Receptor Binding Panel->Cell-Based Functional Assays In Vitro Metabolism In Vitro Metabolism Enzyme Inhibition Assays->In Vitro Metabolism Cell-Based Functional Assays->In Vitro Metabolism Metabolite Cross-Reactivity Metabolite Cross-Reactivity In Vitro Metabolism->Metabolite Cross-Reactivity

Caption: A comprehensive workflow for assessing cross-reactivity.

Conclusion

The judicious use of halogenation in heterocyclic scaffolds will undoubtedly continue to be a fruitful strategy in drug discovery. However, a proactive and rigorous approach to evaluating cross-reactivity is indispensable for mitigating risks and ensuring the development of safe and effective medicines. By employing a combination of robust analytical methods, well-designed experimental protocols, and a thorough understanding of the underlying chemical and biological principles, researchers can confidently navigate the complexities of cross-reactivity and unlock the full therapeutic potential of halogenated heterocyclic compounds.

References

Safety Operating Guide

Navigating the Disposal of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 766515-33-7), a compound with structural motifs that necessitate careful handling and specialized waste procedures. By understanding the chemical rationale behind these procedures, researchers can ensure the safe and compliant disposal of this substance, protecting both themselves and the environment.

Core Principles: A Risk-Based Approach to Disposal

The disposal plan for this compound is dictated by its chemical structure, which features three key functional groups: an iodo- group (making it a halogenated organic compound), a pyridine ring, and a nitrile group. Each of these imparts specific hazards that must be addressed.

  • Halogenated Organic: Organic compounds containing halogens (F, Cl, Br, I) are often toxic and persistent in the environment.[1][2][3] They require segregation from non-halogenated organic waste streams because their incineration produces acidic and toxic gases (like hydrogen iodide) that require special scrubbers in waste treatment facilities.[4]

  • Pyridine Derivative: Pyridine and its derivatives can be toxic and are often flammable.[5] Their disposal must be managed in accordance with regulations for hazardous waste.[6]

Given these characteristics, this compound must be treated as a hazardous halogenated organic waste . It should never be disposed of down the drain or in regular trash.[1][2]

Immediate Safety & Handling Protocols

Prior to handling this compound for any purpose, including disposal, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory.[1][2]

Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and potential dust.
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1][2] Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned laboratory coatProtects skin and clothing from contamination.[2]
Footwear Closed-toe shoesProtects feet from spills.[2]

Work Area: All handling and preparation for disposal of this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[1][5] An emergency eyewash and safety shower must be readily accessible.[5]

Step-by-Step Disposal Procedure

This procedure applies to the pure compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management.[7]

  • Obtain a Designated Waste Container: Procure a waste container specifically designated for "Halogenated Organic Waste" from your institution's Environmental Health and Safety (EHS) department.[3][4] These containers are typically clearly labeled and made of a material compatible with organic chemicals.

  • Do Not Mix: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[8] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[4]

Step 2: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safety.

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a hazardous waste tag provided by your EHS office to the container.[4]

  • Complete the Tag: Fill out the tag completely and accurately. This must include:

    • The full chemical name: "this compound"

    • The CAS Number: "766515-33-7"

    • An accurate estimation of the concentration and quantity of the waste.

    • All other chemical constituents in the container, with their approximate percentages.

    • The relevant hazard information (e.g., Toxic, Irritant).[4]

Step 3: Waste Accumulation and Storage
  • Adding Waste: When adding waste to the container, do so carefully inside a fume hood to minimize exposure.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[8] This prevents the release of volatile compounds and protects against spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be well-ventilated, away from sources of ignition, and in secondary containment to catch any potential leaks.[4][5]

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill the container to no more than 90% of its capacity to prevent spills during transport.[9]

  • Request Pickup: Once the container is full or the project is complete, follow your institution's procedures to request a waste pickup from the EHS department.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spill (manageable by trained personnel):

    • Alert colleagues in the immediate area.

    • Wearing the appropriate PPE (see table above), contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5]

    • Carefully scoop the absorbent material into a designated plastic bag or container.

    • Seal the container, label it as hazardous waste with the contents clearly identified, and dispose of it in the "Halogenated Organic Waste" container.[4][8]

    • Clean the spill area with soap and water.

  • Large Spill (outside of a fume hood or beyond your capacity to clean):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.

    • Close the laboratory doors.

    • Immediately contact your institution's EHS or emergency response team and provide them with the chemical name and spill location.[5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound and its associated waste.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation & Collection cluster_3 Storage & Final Disposal start Generate Waste: This compound (pure, solution, or contaminated material) assess Is the compound halogenated? start->assess halogenated_waste Collect in designated 'Halogenated Organic Waste' container assess->halogenated_waste Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container assess->non_halogenated No label_container Affix & Complete Hazardous Waste Tag halogenated_waste->label_container store Store sealed container in Satellite Accumulation Area with secondary containment label_container->store disposal Request pickup by EHS for final disposal (likely incineration) store->disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By recognizing its status as a halogenated organic compound and adhering strictly to the principles of waste segregation, labeling, and containment, researchers can effectively mitigate risks. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they provide the definitive guidance for your location.

References

Navigating the Synthesis Frontier: A Guide to Safely Handling 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention. Standard first aid for similar chemical profiles includes flushing affected skin or eyes with copious amounts of water for at least 15 minutes and moving to fresh air in case of inhalation.[1][2]

Introduction: Understanding the Hazard Profile

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a halogenated heterocyclic compound with potential applications in pharmaceutical research and development. As with many novel chemical entities, a comprehensive toxicological profile is not yet fully established. However, based on its chemical structure—incorporating a pyridine ring, a nitrile group, and an iodine atom—and available safety information, a cautious and well-informed approach to handling is imperative.

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

These classifications necessitate a stringent personal protective equipment (PPE) protocol to mitigate risks of exposure through ingestion, dermal contact, and inhalation. Given its nature as a fine chemical powder and its potential potency as a pharmaceutical intermediate, treating this compound with the same level of precaution as a potent active pharmaceutical ingredient (API) is a prudent and recommended safety paradigm.

The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the cornerstone of safe handling. The following is a detailed, step-by-step guide to the essential PPE required when working with this compound.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the foundational role of engineering controls. All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of aerosolization and inhalation.

Hand Protection: A Two-Layered Approach

Given the compound's classification as a skin irritant and the general poor resistance of nitrile gloves to some halogenated hydrocarbons, a double-gloving strategy is mandated.[4][5]

  • Inner Glove: A standard nitrile examination glove. This layer provides a preliminary barrier and maintains dexterity.

  • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. This layer offers more robust protection against potential splashes and contamination.

Rationale: Studies on the permeation of chlorinated aromatic compounds through nitrile gloves have shown breakthrough times of less than an hour.[6][7] While specific data for this iodo-pyridine derivative is unavailable, the principle of rapid permeation by halogenated organics warrants this enhanced protection. Gloves should be changed immediately upon suspected contact with the compound and every 1-2 hours during extended operations.

Glove TypeApplicationKey Considerations
Inner Nitrile Primary barrier, dexterityStandard laboratory grade
Outer Nitrile/Neoprene Splash and contamination protectionThicker gauge for enhanced resistance
Eye and Face Protection: An Impenetrable Shield

Direct contact with this compound can cause serious eye irritation.[3] Therefore, comprehensive eye and face protection is non-negotiable.

  • Safety Goggles: Must be worn at all times in the laboratory. They should be tight-fitting and provide a seal around the eyes to protect against dust particles.

  • Face Shield: A full-face shield must be worn over safety goggles when handling larger quantities of the powder (typically >1g) or when there is a significant risk of splashing, such as during transfers or dissolution.

Respiratory Protection: Safeguarding Against Inhalation

As the compound is harmful if inhaled, respiratory protection is a critical component of the PPE ensemble, particularly when handling the powder outside of a glovebox.

  • Respirator Type: A half-mask or full-facepiece respirator equipped with a P3 (FFP3) particulate filter is required.[8][9][10]

Rationale: FFP3 filters provide the highest level of protection against fine dusts, with a minimum filtration efficiency of 99%.[9][10] This is crucial for potent compounds where even small amounts of inhaled powder can be hazardous. A fit test for the selected respirator is mandatory for all users to ensure a proper seal.

Respirator TypeFilter ClassLevel of Protection
Half-mask or Full-facepieceP3 (FFP3)99% minimum filtration
Protective Clothing: A Barrier for the Body

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable coverall is recommended.

  • Closed-toe Shoes: These are a standard requirement in all laboratory settings.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood or glovebox is clean and functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your PPE in the following order: inner gloves, lab coat, respirator, safety goggles, face shield (if required), and outer gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the containment of the fume hood or glove box. Use a spatula and weighing paper to handle the powder. Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent the spread of contamination.

  • Surface Decontamination: For minor spills or routine cleaning of work surfaces, use a solution of soap and water, followed by a rinse with 70% ethanol. For larger spills, cover the spill with an absorbent material, then treat with a suitable decontaminating agent. A solution of sodium thiosulfate can be effective for neutralizing iodine-containing compounds.[11]

  • Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weighing paper, contaminated absorbent material) should be collected in a dedicated, labeled hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams for proper disposal by a certified waste management company.[12]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Ensemble cluster_actions Post-Handling Procedures Start Start: Handling this compound TaskScale Scale of Operation? Start->TaskScale SmallScale Small Scale (<1g) - Fume Hood - Double Nitrile Gloves - Safety Goggles - FFP3 Respirator - Lab Coat TaskScale->SmallScale < 1g LargeScale Large Scale (>1g) or Splash Risk - Fume Hood/Glovebox - Double Nitrile Gloves - Safety Goggles & Face Shield - FFP3 Respirator - Disposable Coverall TaskScale->LargeScale > 1g or Splash Risk Decon Decontaminate Surfaces SmallScale->Decon LargeScale->Decon Disposal Segregate Halogenated Waste Decon->Disposal End End of Procedure Disposal->End caption PPE Selection Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.